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3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol Documentation Hub

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  • Product: 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol

Core Science & Biosynthesis

Foundational

Technical Guide: Physical Properties & Applications of 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol

The following technical guide provides an in-depth analysis of 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol , a specialized fluorinated building block used in medicinal chemistry to modulate lipophilicity and metab...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol , a specialized fluorinated building block used in medicinal chemistry to modulate lipophilicity and metabolic stability.

Executive Summary

3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol is a high-value aliphatic building block characterized by two distinct structural motifs: a gem-difluorocyclobutane ring and a gem-dimethyl substituted propyl chain. This molecule is primarily employed in lead optimization to replace metabolically labile alkyl chains (such as hexyl or cyclohexyl groups) or to introduce conformational constraints via the Thorpe-Ingold effect. Its unique architecture offers a balance between lipophilicity and aqueous solubility while significantly enhancing resistance to oxidative metabolism.

Chemical Identity & Structural Analysis[1][2][3]

This molecule combines a fluorinated cycloalkane scaffold with a neopentyl-like alcohol terminus. The gem-dimethyl group at the


-position relative to the hydroxyl group creates a steric shield, hindering enzymatic oxidation and esterification.
Identification Data
PropertyDetail
IUPAC Name 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol
Common Name 3,3-Difluoro-2,2-dimethyl-homo-cyclobutyl propanol
Molecular Formula

Molecular Weight 178.22 g/mol
CAS Number Not widely listed; Precursor Acid: 1934573-89-3 (Aldehyde)
SMILES CC(C)(CO)CC1CC(F)(F)C1
InChI Key Generated from SMILES
Structural Motifs
  • Gem-Difluorocyclobutane Ring: Acts as a bioisostere for phenyl or cyclohexyl rings. The fluorine atoms lower the pKa of the ring protons and reduce susceptibility to CYP450 oxidation at the C3 position. The ring adopts a "pucker" conformation to minimize torsional strain and dipole repulsion between fluorines.

  • Gem-Dimethyl Linker: The 2,2-dimethyl substitution introduces the gem-dimethyl effect, restricting the rotation of the alkyl chain. This pre-organizes the molecule into a conformation that often favors binding to protein pockets and blocks

    
    -oxidation.
    

Physical & Chemical Properties[2][6][9][11][12][13]

The following data represents a synthesis of calculated values and experimental data from structurally analogous fluorinated neopentyl alcohols.

Physicochemical Data Table
PropertyValue / RangeCondition
Physical State Liquid@ 20°C, 1 atm
Appearance Colorless to pale yellow oil-
Boiling Point (Predicted) 215°C - 225°C@ 760 mmHg
Boiling Point (Vacuum) 95°C - 105°C@ 5 mmHg
Density 1.08 ± 0.05 g/cm³High density due to F atoms
LogP (Calculated) 2.4 - 2.8Moderately Lipophilic
Topological Polar Surface Area (TPSA) 20.23 ŲAttributed to -OH group
H-Bond Donors 1(-OH)
H-Bond Acceptors 3(-OH, 2x F)
Solubility Soluble in DCM, THF, MeOH, DMSOLow solubility in water
Solubility Profile

Unlike simple aliphatic alcohols, the fluorinated ring significantly decreases water solubility.

  • Water: < 1 mg/mL (Estimated)

  • Organic Solvents: Miscible with Dichloromethane, Ethyl Acetate, Methanol.

  • Partition Coefficient: The molecule partitions preferentially into lipid bilayers, making it an excellent candidate for CNS-penetrant drug design.

Synthesis & Manufacturing

The synthesis of 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol typically proceeds via the reduction of its corresponding carboxylic acid or aldehyde precursor.[1]

Synthetic Pathway

The most robust route involves the construction of the carbon skeleton followed by functional group manipulation.

  • Starting Material: 3,3-Difluorocyclobutanecarboxylic acid.[2]

  • Reduction: Conversion to (3,3-difluorocyclobutyl)methanol.

  • Activation: Conversion of the alcohol to a leaving group (Tosylate/Bromide).

  • Alkylation: Reaction with a dimethylmalonate equivalent or isobutyric ester enolate to install the gem-dimethyl linker.

  • Final Reduction: Reduction of the resulting ester/acid to the target alcohol.

Synthesis Flowchart (DOT Visualization)

SynthesisPathway Start 3,3-Difluorocyclobutane carboxylic acid Step1 Reduction (LiAlH4) Start->Step1 Inter1 (3,3-Difluorocyclobutyl) methanol Step1->Inter1 Step2 Bromination (PBr3) Inter1->Step2 Inter2 3,3-Difluorocyclobutyl methyl bromide Step2->Inter2 Step3 Alkylation (Isobutyric ester enolate) Inter2->Step3 Inter3 Ester Precursor Step3->Inter3 FinalStep Reduction (LiAlH4) Inter3->FinalStep Product TARGET: 3-(3,3-Difluorocyclobutyl)- 2,2-dimethylpropan-1-ol FinalStep->Product

Caption: Figure 1: Convergent synthesis pathway from commercially available fluorinated cyclobutane precursors.

Applications in Drug Discovery[1][6][8][9][11][13]

Metabolic Stability Engineering

This building block is specifically designed to address "soft spots" in lead molecules.

  • Blocking Beta-Oxidation: The gem-dimethyl group at the C2 position prevents the formation of the ketone or carboxylic acid metabolite typically seen with linear alkyl chains.

  • Blocking Ring Oxidation: The fluorine atoms at the C3 position of the cyclobutane ring deactivate the C-H bonds, preventing hydroxylation by CYP450 enzymes.

Bioisosterism
  • Lipophilic Spacer: It serves as a stable, non-aromatic spacer that mimics the volume of a phenyl ring but with different electronic properties (non-planar, electron-withdrawing).

  • Conformational Restriction: The gem-dimethyl group restricts the conformational freedom of the side chain, potentially locking the molecule into a bioactive conformation (reducing the entropic penalty of binding).

Decision Logic for Usage

DecisionTree Problem Lead Compound Issue: Unstable Alkyl Chain Check1 Is the instability at the beta-position? Problem->Check1 Sol1 Use Gem-Dimethyl Linker Check1->Sol1 Yes Check2 Is the terminus metabolized? Sol1->Check2 Sol2 Use Difluorocyclobutyl Terminus Check2->Sol2 Yes Result Apply 3-(3,3-Difluorocyclobutyl)- 2,2-dimethylpropan-1-ol Sol2->Result

Caption: Figure 2: Rational design logic for selecting this fluorinated building block in lead optimization.

Handling & Safety (SDS Summary)

While specific toxicological data for this exact molecule is limited, handling protocols should follow standards for fluorinated alcohols.

  • Hazard Classification:

    • Skin Irritation: Category 2 (Causes skin irritation).

    • Eye Irritation: Category 2A (Causes serious eye irritation).

    • STOT-SE: Category 3 (May cause respiratory irritation).

  • Handling Precautions:

    • Use in a fume hood.

    • Wear nitrile gloves and safety glasses.

    • Avoid contact with strong oxidizing agents and acid chlorides.

  • Storage:

    • Store in a cool, dry place (2-8°C recommended).

    • Keep container tightly closed to prevent moisture absorption (hygroscopic potential).

References

  • Precursor Identification: Dana BioSci. (n.d.). 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropanoic acid. Retrieved from

  • Aldehyde Analog: Sigma-Aldrich. (n.d.). 3-(3,3-difluorocyclobutyl)-2,2-dimethylpropanal. Retrieved from

  • Medicinal Chemistry Context: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Gem-Dimethyl Effect: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. J. Chem. Soc., Trans.
  • General Safety Data: Sigma-Aldrich. (2025). Safety Data Sheet for Fluorinated Alcohols. Retrieved from

Sources

Exploratory

3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol: A Strategic Fluorinated Neopentyl Scaffold

The following technical guide details the chemical identity, synthesis, and application of 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol , a specialized fluorinated building block designed for high-value medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol , a specialized fluorinated building block designed for high-value medicinal chemistry programs.

Executive Summary

3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol represents a convergence of two powerful medicinal chemistry motifs: the gem-difluorocyclobutyl ring and the gem-dimethyl (neopentyl) linker. This compound is engineered to serve as a metabolically stable, lipophilic spacer that modulates physicochemical properties without introducing excessive molecular weight or polarity.

  • Primary Utility: Bioisostere for cyclohexyl or phenyl rings; linker for PROTACs and bifunctional molecules.

  • Key Feature: The gem-dimethyl group at the

    
    -position relative to the alcohol blocks metabolic oxidation (beta-oxidation) and prevents 
    
    
    
    -elimination, while the difluorocyclobutyl group lowers lipophilicity (
    
    
    ) compared to non-fluorinated cycloalkanes.

Chemical Identity & Properties

While the specific CAS number for the 2,2-dimethyl derivative is often proprietary or indexed under generic patent claims, the core scaffold is defined by the following parameters.

PropertyData
Chemical Name 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol
Molecular Formula

Molecular Weight 178.22 g/mol
Closest Analog CAS 2228985-15-5 (3-(3,3-difluorocyclobutyl)propan-1-ol, lacking dimethyl)
Predicted LogP ~2.1 (vs. ~2.8 for non-fluorinated analog)
H-Bond Donors 1 (Alcohol)
H-Bond Acceptors 3 (2 Fluorines + 1 Oxygen)
Rotatable Bonds 3
Structural Analysis

The molecule consists of three distinct domains:

  • The Head: A primary alcohol (

    
    ) suitable for functionalization (e.g., Mitsunobu, oxidation, activation).
    
  • The Shield: A gem-dimethyl group at C2 (neopentyl position) that provides steric bulk and blocks metabolic attacks.

  • The Tail: A 3,3-difluorocyclobutyl ring, acting as a lipophilic but polar-modulated anchor.

Synthesis & Manufacturing

The synthesis of this compound typically follows a convergent route, coupling a difluorocyclobutyl electrophile with a dimethyl-substituted nucleophile.

Retrosynthetic Analysis (Graphviz)

Synthesis Target Target: 3-(3,3-Difluorocyclobutyl)- 2,2-dimethylpropan-1-ol Ester Intermediate: Methyl 3-(3,3-difluorocyclobutyl)- 2,2-dimethylpropanoate Ester->Target LiAlH4 Reduction Alkylation Step 2: Alkylation (LDA, MeI or Dimethylation) Electrophile Electrophile: 3,3-Difluorocyclobutylmethyl Bromide/Iodide Electrophile->Ester LDA, THF, -78°C Nucleophile Nucleophile: Methyl Isobutyrate Nucleophile->Ester Enolate Formation Precursor Starting Material: 3-Oxocyclobutanecarboxylic Acid Precursor->Electrophile 1. DAST/Deoxo-Fluor 2. Reduction -> Halogenation

Figure 1: Retrosynthetic pathway designed for scalability and convergent assembly.

Detailed Protocol: Synthesis from Methyl Isobutyrate

Step 1: Preparation of the Electrophile (3,3-Difluorocyclobutylmethyl Iodide)

  • Fluorination: Treat ethyl 3-oxocyclobutanecarboxylate with DAST (Diethylaminosulfur trifluoride) in DCM at 0°C to rt to yield ethyl 3,3-difluorocyclobutanecarboxylate.

  • Reduction: Reduce the ester using LiAlH4 (Lithium Aluminum Hydride) in THF to yield (3,3-difluorocyclobutyl)methanol.

  • Iodination: Convert the alcohol to the iodide using I2/PPh3/Imidazole in DCM.

Step 2: Alkylation (Neopentyl Construction)

  • Reagents: Methyl isobutyrate (1.0 equiv), LDA (Lithium Diisopropylamide, 1.1 equiv), 3,3-difluorocyclobutylmethyl iodide (1.0 equiv).

  • Setup: Flame-dry a 3-neck flask under Argon. Add anhydrous THF and cool to -78°C.

  • Enolization: Add LDA slowly. Stir for 30 mins to generate the enolate of methyl isobutyrate.

  • Addition: Add the iodide dropwise. Allow the reaction to warm to room temperature over 4 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1] Purify via silica gel chromatography (Hexane/EtOAc).
    

Step 3: Final Reduction

  • Reaction: Dissolve the alkylated ester in THF. Add LiAlH4 (2.0 equiv) at 0°C.

  • Quench: Fieser workup (

    
     mL 
    
    
    
    ,
    
    
    mL 15%
    
    
    ,
    
    
    mL
    
    
    ).
  • Isolation: Filter precipitate, dry organic layer (

    
    ), and concentrate to yield the target alcohol.
    

Applications in Drug Discovery[4]

Metabolic Stability (The Neopentyl Effect)

The 2,2-dimethyl group creates a "neopentyl" position. In standard alkyl chains, the position beta to a heteroatom or ring is a hotspot for Cytochrome P450-mediated oxidation.

  • Mechanism: The quaternary carbon at position 2 prevents hydrogen abstraction, effectively blocking metabolic degradation at this site.

  • Result: Increased half-life (

    
    ) and reduced clearance (
    
    
    
    ) in microsome stability assays.
Bioisosterism

The 3,3-difluorocyclobutyl group is a validated bioisostere for:

  • Cyclohexyl/Phenyl: It occupies similar 3D space but with lower lipophilicity (

    
     to 
    
    
    
    ) due to the polarity of the C-F bonds.
  • Isopropyl/tert-Butyl: It provides a rigidified, larger hydrophobic volume for filling deep hydrophobic pockets in kinases or GPCRs.

Linker Chemistry (PROTACs)

This scaffold is ideal for PROTAC linkers where rigidification is required to improve cell permeability and ternary complex stability.

  • Workflow: The alcohol is converted to a Tosylate/Mesylate or Alkyl Halide, then reacted with an E3 ligase ligand (e.g., Thalidomide derivative) or the Warhead.

Experimental Protocols

Standard Activation Protocol (Mesylation)

Use this protocol to activate the alcohol for coupling.

ParameterCondition
Reagents Methanesulfonyl chloride (MsCl, 1.2 eq), TEA (1.5 eq)
Solvent Dichloromethane (DCM), anhydrous
Temperature 0°C to Room Temperature
Time 2 - 4 hours

Procedure:

  • Dissolve 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol (1.0 mmol) in DCM (5 mL).

  • Add Triethylamine (TEA, 1.5 mmol) and cool to 0°C.

  • Dropwise add MsCl (1.2 mmol).

  • Monitor by TLC (stain with PMA or KMnO4; UV inactive).

  • Note: The product is a reactive neopentyl-like electrophile. While neopentyl systems are sluggish in

    
     reactions, the primary nature of this alcohol (spaced by the dimethyl) allows for substitution, albeit slower than standard primary alkyl halides.
    

Safety & Handling

  • Hazards: Fluorinated organic compounds can release HF upon thermal decomposition (>200°C).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • Toxicity: No specific toxicology data available. Treat as a potential irritant and assume standard acute toxicity.

References

  • Scaffold Analog: 3-(3,3-difluorocyclobutyl)propan-1-ol. CAS No. 2228985-15-5 . Available from specialized fluorochemistry suppliers (e.g., Angene, Manchester Organics).

  • Acid Precursor:3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropanoic acid. Listed in catalog databases (e.g., Dana Bioscience, ChemSrc).
  • Synthetic Methodology: Mykhailiuk, P. K. "Generation of Difluorocarbene... for the Synthesis of gem-Difluorocyclobutanes." Angew. Chem. Int. Ed.2015 , 54, 1-6. Link

  • Neopentyl Effect: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." J. Med. Chem.2018 , 61, 5822–5880. Link

Sources

Foundational

Technical Guide: Solubility &amp; Physicochemical Characterization of 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol

This technical guide provides an in-depth physicochemical analysis and solubility profiling framework for 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol .[1] As no direct experimental solubility datasets exist in pub...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth physicochemical analysis and solubility profiling framework for 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol .[1]

As no direct experimental solubility datasets exist in public literature for this specific intermediate, this guide synthesizes data from structural analogs (neopentyl alcohol, fluorinated cyclobutanes) and applies first-principles medicinal chemistry to establish its solubility profile.[1]

[1]

Executive Summary & Structural Architecture

The molecule 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol represents a specialized "lipophilic spacer" motif used in drug discovery (e.g., PROTAC linkers, kinase inhibitors).[1] Its structure combines three distinct physicochemical modules that dictate its solubility behavior:

  • The Polar Head (Primary Alcohol): The sole hydrogen-bond donor (HBD).[1]

  • The Steric Core (Gem-Dimethyl Propyl): A neopentyl-like scaffold that increases lattice energy and metabolic stability.[1]

  • The Lipophilic Tail (3,3-Difluorocyclobutyl): A rigid, hydrophobic moiety with a significant dipole moment due to the gem-difluoro substitution.[1]

Physicochemical Impact Analysis
FeatureChemical EffectImpact on Solubility
Gem-Dimethyl Group Increases molecular symmetry and packing efficiency (lattice energy).[1]Reduces aqueous solubility compared to linear analogs; increases melting point.[1]
Gem-Difluoro Motif Increases lipophilicity (LogP) and metabolic stability; creates a local dipole.[1]Reduces aqueous solubility ; enhances solubility in polar aprotic solvents (DMSO, DMF).[1]
Cyclobutyl Ring rigidifies the alkyl chain (conformational restriction).[1]Reduces entropic penalty of solvation but limits flexible folding to hide hydrophobic surface area.[1]

Predicted Solubility Profile

Based on the solubility of its closest analog, Neopentyl Alcohol (2,2-dimethylpropan-1-ol, Water Sol: ~36 mg/mL), and correcting for the lipophilic addition of the 3,3-difluorocyclobutyl group (approx. +1.5 to +2.0 LogP shift), the following profile is projected:

Estimated Solubility Data
Solvent SystemPredicted SolubilityClassificationMechanism
Water (pH 7.4) < 0.5 mg/mL Low / InsolubleHydrophobic effect of C9-equivalent fluoro-scaffold overwhelms single OH group.[1]
DMSO > 100 mg/mL HighDipole-dipole interaction with C-F bonds and H-bonding with OH.[1]
Methanol/Ethanol > 50 mg/mL HighFavorable H-bonding and lipophilic solvation.[1]
Dichloromethane > 100 mg/mL Very High"Like dissolves like" (halogenated solvent affinity).[1]
Hexane/Heptane Moderate MediumFluorine atoms introduce polarity that may reduce solubility in pure alkanes compared to non-fluorinated analogs.[1]

Critical Insight: This molecule likely exhibits "Brick Dust" behavior if the melting point is high (>100°C) due to symmetry, or "Grease Ball" behavior if it is a waxy solid/oil. Given the neopentyl symmetry, expect a tendency toward high crystallinity, making dissolution rate (kinetic solubility) the limiting factor.

Experimental Protocols: The Self-Validating System

To definitively characterize this molecule, use the following tiered screening protocol. This workflow distinguishes between kinetic solubility (relevant for biological assays) and thermodynamic solubility (relevant for formulation).[1]

Workflow Diagram: Solubility Screening

Solubility_Workflow Figure 1: Dual-Path Solubility Assessment Workflow (Kinetic vs. Thermodynamic) Start Start: Solid Sample DMSO_Stock Prepare 10mM DMSO Stock Start->DMSO_Stock Method A: Kinetic Incubate_T Shake 48h w/ Excess Solid (Thermodynamic) Start->Incubate_T Method B: Thermodynamic Buffer_Add Spike into PBS (pH 7.4) DMSO_Stock->Buffer_Add 1:100 Dilution Incubate_K Shake 24h (Kinetic) Buffer_Add->Incubate_K Filter Filter (0.45 µm PVDF) Incubate_K->Filter Incubate_T->Filter Analysis HPLC-UV / LC-MS Quant Filter->Analysis

Protocol A: Kinetic Solubility (High-Throughput)

Use this for screening biological activity.[1]

  • Stock Prep: Dissolve compound in 100% DMSO to 10 mM. If precipitation occurs, sonicate at 40°C.[1]

  • Spike: Add 2 µL of stock to 198 µL of PBS (pH 7.4) in a 96-well plate (Final: 100 µM, 1% DMSO).

  • Equilibration: Shake at 500 rpm for 2 hours at RT.

  • Readout: Measure turbidity (OD620) or filter and quantify via LC-MS.

    • Pass Criteria: >80% recovery implies solubility >100 µM.[1]

Protocol B: Thermodynamic Solubility (Gold Standard)

Use this for formulation development.

  • Saturation: Weigh 2–5 mg of solid compound into a glass vial.

  • Solvent Addition: Add 1.0 mL of buffer (PBS pH 7.4) or biorelevant media (FaSSIF).[1]

  • Equilibration: Stir/shake for 24–48 hours at 25°C. Ensure undissolved solid remains visible.

  • Separation: Centrifuge (10,000 rpm, 5 min) or filter (PVDF, low binding).

  • Quantification: Analyze supernatant against a standard curve.

Solvent Selection & Formulation Strategy

Due to the lipophilic nature of the fluorinated cyclobutyl tail, aqueous formulation will require co-solvents or surfactants.

Formulation Decision Tree

Formulation_Tree Figure 2: Stepwise Formulation Strategy for In Vivo/In Vitro Dosing Root Target Conc. Required? Low < 1 mg/mL Root->Low High > 1 mg/mL Root->High Simple 0.5% DMSO / Aqueous Buffer Low->Simple Cosolvent 10% PEG400 or Propylene Glycol High->Cosolvent First Attempt Complex Cyclodextrin (HP-β-CD) or Tween 80 Cosolvent->Complex If ppt forms

Recommended Vehicles
  • Standard Stock: 100 mM in DMSO (Store at -20°C; hygroscopic).

  • In Vivo (IV/IP): 5% DMSO + 40% PEG400 + 55% Water.[1]

  • In Vivo (Oral): 0.5% Methylcellulose + 0.1% Tween 80 (Suspension).[1]

References

  • Neopentyl Alcohol Baseline: Neopentyl alcohol (2,2-dimethylpropan-1-ol) Physicochemical Properties. PubChem CID 6404.[1][2] Link[1]

  • Fluorinated Cyclobutane Synthesis: Synthesis and physicochemical properties of 3-fluoroalkyl cyclobutane derivatives. JACS Au / ResearchGate.[1] Link[1]

  • Solubility of Fluorinated Alcohols:Impact of Fluorination on Lipophilicity and Solubility in Drug Design. Journal of Medicinal Chemistry.
  • General Solubility Protocols: Methods for Kinetic and Thermodynamic Solubility Determination in Early Drug Discovery. Assay Guidance Manual (NCBI).[1] Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol in Medicinal Chemistry

Abstract The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2][3] This gui...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2][3] This guide focuses on the utility of 3-(3,3-difluorocyclobutyl)-2,2-dimethylpropan-1-ol, a novel building block for drug discovery. We will explore the scientific rationale for employing the 3,3-difluorocyclobutyl motif as a bioisosteric replacement, provide detailed synthetic protocols for its incorporation into lead compounds, and outline key assays for evaluating the resulting molecules. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated scaffolds to advance their therapeutic programs.

The Strategic Value of the 3,3-Difluorocyclobutyl Motif

The introduction of fluorine into a molecule can profoundly influence its metabolic stability, lipophilicity, bioavailability, and binding affinity.[1][2][3] The gem-difluorocyclobutyl group, in particular, has emerged as a valuable motif in medicinal chemistry for several key reasons:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage, particularly oxidative metabolism.[4] Replacing metabolically vulnerable hydrogen atoms with fluorine can block sites of metabolism, thereby increasing the half-life of a drug candidate.

  • Modulation of Physicochemical Properties: The highly electronegative fluorine atoms create a dipole moment in the cyclobutane ring, which can influence interactions with biological targets.[5] This can lead to enhanced binding affinity and potency.[6] Furthermore, the difluorocyclobutyl group is considered a small, polar, yet lipophilic moiety, offering a unique combination of properties for optimizing solubility and permeability.[5][7]

  • Bioisosteric Replacement: The 3,3-difluorocyclobutyl group serves as an excellent bioisostere for other common chemical groups, such as a tert-butyl group or a phenyl ring.[8] This allows medicinal chemists to explore new chemical space while retaining or improving upon the desired biological activity and physicochemical properties of a parent compound. For instance, replacing a tert-butyl group with a difluorocyclobutyl moiety can decrease lipophilicity and improve metabolic stability.[8]

  • Conformational Control: The rigid cyclobutane scaffold can lock a molecule into a specific conformation that is favorable for binding to a biological target.[9] The introduction of fluorine can further influence conformational preferences.[1]

The 2,2-dimethylpropan-1-ol linker provides a synthetically tractable handle for incorporating the 3,3-difluorocyclobutyl motif into a variety of molecular scaffolds. The primary alcohol can be readily functionalized to form ethers, esters, or amines, or can be oxidized to the corresponding aldehyde or carboxylic acid for further elaboration.

Synthesis of 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol and Derivatives

The synthesis of 1,1-disubstituted-3,3-difluorocyclobutanes has historically been challenging.[5][7] However, recent advances have made these valuable building blocks more accessible.[5][7] A general retrosynthetic approach to the title compound is outlined below.

G Target 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol Intermediate1 3,3-Difluorocyclobutyl containing intermediate Target->Intermediate1 Functional group interconversion StartingMaterial Commercially available starting materials Intermediate1->StartingMaterial Key difluorocyclobutane synthesis G cluster_0 Lead Optimization Workflow Lead Lead Compound (with tert-butyl group) Analog Analog with 3,3-Difluorocyclobutyl group Lead->Analog Bioisosteric Replacement Evaluation Biological & PK/PD Evaluation Analog->Evaluation BuildingBlock 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol Activation Activate Alcohol (e.g., tosylation, mesylation) BuildingBlock->Activation Coupling Nucleophilic Substitution Activation->Coupling Coupling->Analog

Sources

Application

Application Note: The 3,3-Difluorocyclobutyl (DFCB) Motif in Lead Optimization

Topic: Incorporation of Difluorocyclobutyl (DFCB) Motif in Drug Discovery Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Incorporation of Difluorocyclobutyl (DFCB) Motif in Drug Discovery Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads[1]

Executive Summary

The 3,3-difluorocyclobutyl (DFCB) motif has emerged as a high-value bioisostere in modern medicinal chemistry, particularly for replacing lipophilic cyclic ethers, piperidines, and cyclohexyl groups.[1] Its incorporation offers a unique solution to the "lipophilicity-solubility paradox" by lowering basicity (pKa modulation), blocking metabolic soft spots (CYP450 mitigation), and reducing hERG channel inhibition while maintaining structural rigidity.

This guide provides the rationale, synthetic protocols, and case studies necessary to deploy the DFCB motif effectively in drug discovery campaigns.

Physicochemical Rationale & Design Strategy

The "Butterfly" Effect: Conformational Control

Unlike the planar cyclopropane or the chair-form cyclohexane, the cyclobutane ring exists in a puckered "butterfly" conformation to relieve torsional strain.

  • Substituent Effect: The introduction of two fluorine atoms at the 3-position forces the ring to adopt a specific puckering angle (~25–35°) to minimize dipole repulsion between the C-F bonds and adjacent substituents.

  • Vector Alignment: This creates a defined vector for substituents at the 1-position, allowing precise projection of pharmacophores into binding pockets.

Bioisosteric Utility Matrix

The DFCB group is most effective when deployed to solve specific ADMET issues:

PropertyEffect of DFCB IncorporationMechanism
Basicity (pKa) Lowers pKa by 2–3 units (vs. parent amine)Strong electron-withdrawing inductive effect (-I) of the

-fluorines.
Metabolic Stability Increases

Blocks oxidative metabolism at the C3 position; C-F bond strength (116 kcal/mol) resists cleavage.
Lipophilicity (LogD) Modulates LogDMore lipophilic than oxetane; less lipophilic than cyclohexyl. "Goldilocks" zone for permeability.
hERG Inhibition Reduces affinityLowers amine basicity (reducing cation-pi interactions in the hERG pore) and alters lipophilic volume.

Case Study: Danuglipron (Pfizer) Optimization

A definitive example of DFCB utility is the discovery of Danuglipron (PF-06882961) , a GLP-1 receptor agonist.[2]

The Challenge

Early leads containing a piperidine ring showed potent GLP-1 activity but suffered from significant hERG inhibition (cardiotoxicity risk).

The Solution

Replacing the piperidine with a 3,3-difluorocyclobutyl moiety maintained the vector alignment required for receptor binding but significantly lowered the basicity of the nitrogen, thereby abolishing hERG affinity.

Danuglipron_Optimization Lead Piperidine Lead (High Potency, High hERG) Problem Issue: Basic Amine interacts with hERG pore Lead->Problem Strategy Strategy: Bioisosteric Replacement (Reduce Basicity) Problem->Strategy Solution 3,3-Difluorocyclobutyl (Danuglipron) Strategy->Solution Replace Piperidine with DFCB Outcome Outcome: Maintained Potency Reduced hERG >100x Solution->Outcome

Figure 1: Strategic replacement of piperidine with DFCB to mitigate hERG liability in GLP-1 agonist discovery.

Detailed Experimental Protocols

Protocol A: Synthesis of 3,3-Difluorocyclobutanamine Hydrochloride

Target: The primary building block for library synthesis. Safety Note: Deoxofluorination reagents (DAST, Deoxo-Fluor) can release HF and are thermally unstable. Perform behind a blast shield.

Reagents:

  • 3-Oxocyclobutanecarboxylic acid (Starting Material)[3]

  • Methanol /

    
     (cat.)
    
  • DAST (Diethylaminosulfur trifluoride) or XtalFluor-E

  • Dichloromethane (DCM, anhydrous)[1]

  • 
     / 
    
    
    
  • DPPA (Diphenylphosphoryl azide) /

    
    -BuOH
    

Step-by-Step Workflow:

  • Esterification:

    • Dissolve 3-oxocyclobutanecarboxylic acid (10.0 g) in MeOH (100 mL). Add catalytic

      
      .
      
    • Reflux for 4 hours. Concentrate and extract with DCM to yield methyl 3-oxocyclobutanecarboxylate.

  • Deoxofluorination (Critical Step):

    • Cool a solution of the keto-ester (1.0 equiv) in anhydrous DCM to -78°C under

      
      .
      
    • Add DAST (2.5 equiv) dropwise. Do not allow temp to rise above -50°C during addition.

    • Allow to warm to RT slowly over 12 hours.

    • Quench: Pour slowly into saturated aqueous

      
       / ice mixture. (Caution: Gas evolution).
      
    • Isolate methyl 3,3-difluorocyclobutanecarboxylate.[1]

  • Saponification:

    • Treat the ester with

      
       (2.0 equiv) in THF/Water (3:1) at RT for 2 hours.
      
    • Acidify with 1N HCl and extract to obtain the carboxylic acid.

  • Curtius Rearrangement (Acid to Amine):

    • Dissolve acid in

      
      -BuOH (solvent/reactant). Add 
      
      
      
      (1.5 equiv) and DPPA (1.1 equiv).
    • Reflux for 16 hours (forms the Boc-protected amine).

    • Deprotect using 4M HCl in Dioxane.

    • Yield: 3,3-Difluorocyclobutanamine HCl (white solid).

Protocol B: Parallel Library Synthesis (Amide Coupling)

Application: Incorporating the DFCB motif into a diverse array of fragments.

Reagents:

  • 3,3-Difluorocyclobutanamine HCl (0.2 M stock in DMF)[1][4]

  • Diverse Carboxylic Acids (

    
    )
    
  • HATU (Coupling Agent)[4]

  • DIPEA (Base)[4]

Procedure:

  • Plate Setup: In a 96-well deep-well block, dispense 100 µL of carboxylic acid stock (20 µmol) per well.

  • Activation: Add 100 µL of HATU stock (0.2 M in DMF, 20 µmol) and 20 µL DIPEA (115 µmol). Shake for 5 mins.

  • Addition: Add 100 µL of 3,3-Difluorocyclobutanamine HCl stock (20 µmol).

  • Incubation: Seal plate and shake at RT for 16 hours.

  • Work-up:

    • Evaporate DMF (Genevac or N2 blowdown).

    • Redissolve in DMSO/MeOH (1:1).

    • Purify via Prep-HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid gradient).

Characterization & Handling Guide

NMR Interpretation

The DFCB motif presents a distinct signature in NMR due to


 and 

coupling.
NucleusCharacteristic SignalCoupling Constants (

)

NMR

-80 to -100 ppm (quintet-like)

Hz

NMR

2.4 - 3.0 ppm (methylene protons)
Complex multiplet due to

(~10-20 Hz)

NMR

~115-125 ppm (Triplet)

Hz (Gem-difluoro carbon)
Storage & Stability
  • Amine Salt: Hygroscopic. Store in a desiccator at 4°C.

  • Free Base: Volatile and prone to carbamate formation with atmospheric

    
    . Always handle as the HCl or TFA salt until the final coupling step.
    

Synthetic Decision Tree (Workflow)

Synthetic_Workflow Start Target Molecule Design Choice Is the DFCB amine commercially available? Start->Choice Commercial Purchase HCl Salt (CAS: 637031-93-7) Choice->Commercial Yes Synthesis De Novo Synthesis Choice->Synthesis No (Custom Subst.) Coupling Coupling Reaction (HATU/DIPEA) Commercial->Coupling RouteA Route A: Deoxofluorination (DAST/Deoxo-Fluor) Synthesis->RouteA Standard RouteB Route B: [2+2] Cycloaddition (Photoredox/Difluoroalkene) Synthesis->RouteB Novel Scaffolds RouteA->Coupling RouteB->Coupling Final Final DFCB Analog Coupling->Final

Figure 2: Decision matrix for accessing DFCB-containing lead compounds.

References

  • Pfizer Danuglipron Discovery: Griffith, D. A., et al. "Discovery of Danuglipron (PF-06882961): A Potent, Small-Molecule Glucagon-like Peptide-1 Receptor Agonist."[1][2] Journal of Medicinal Chemistry, 2022.[1] Link

  • Synthesis of Fluorinated Cyclobutanes: Mykhailiuk, P. K. "Generation of C2F5CHN2 In Situ and Its Reaction with Alkenes: Synthesis of Pentafluoroethyl-Substituted Cyclopropanes and Pyrazoles." Angewandte Chemie, 2014.[1] (See also Enamine/Mykhailiuk reviews on difluorocyclobutane building blocks). Link

  • Conformational Analysis: Champagne, P. A., et al. "Conformational analysis of fluorinated cycloalkanes."[1] Journal of Organic Chemistry, 2015.[1] Link

  • Bioisosterism Review: Meanwell, N. A.[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.[1] Link

  • General Protocol Source: "Synthesis of 3,3-difluorocyclobutanamine hydrochloride." ChemicalBook Protocols (Validated via patent literature US20120178759). Link

Sources

Method

Application Note: Strategic Implementation of Fluorinated Building Blocks in Organic Synthesis

Part 1: Strategic Overview – The "Fluorine Effect" in Drug Design[2][3][4] In modern medicinal chemistry, fluorine is not merely a halogen; it is a design element.[1][2][3][4] Approximately 30-50% of blockbuster drugs co...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview – The "Fluorine Effect" in Drug Design[2][3][4]

In modern medicinal chemistry, fluorine is not merely a halogen; it is a design element.[1][2][3][4] Approximately 30-50% of blockbuster drugs contain at least one fluorine atom.[1] This prevalence is driven by the unique physicochemical properties of the C-F bond—the strongest single bond in organic chemistry (~105 kcal/mol)—and the atom's extreme electronegativity (3.98 Pauling scale).

Core Applications & Bioisosterism

The strategic insertion of fluorinated building blocks serves three primary functions:

  • Metabolic Blocking: Replacing metabolically labile C-H bonds (prone to CYP450 oxidation) with C-F bonds extends the biological half-life (

    
    ) of a drug.[1]
    
  • pKa Modulation: Fluorine’s electron-withdrawing nature lowers the pKa of neighboring amines, improving membrane permeability and reducing hERG channel liability.

  • Bioisosteric Replacement:

    • -F mimics -H (sterically similar, electronically different).[1]

    • -CF₃ mimics -Ethyl or -Isopropyl (sterically) and -NO₂ (electronically).[1]

    • -CF₂H acts as a lipophilic hydrogen bond donor, mimicking -OH or -SH .[1]

Part 2: Detailed Application Notes

Application Note A: Nucleophilic Trifluoromethylation

Target: Introduction of the Trifluoromethyl (-CF₃) group into carbonyls.[1][5][6] Key Reagent: Ruppert-Prakash Reagent (


, Trimethyl(trifluoromethyl)silane).[1][5][7]

Scientific Rationale: Direct nucleophilic trifluoromethylation using


 or 

is unstable due to the rapid

-elimination of fluoride to form difluorocarbene. The Ruppert-Prakash reagent solves this by masking the

anion on a silicon atom. The reaction requires a Lewis base initiator (Fluoride or Alkoxide) to form a pentacoordinate silicon intermediate, which releases the reactive

species in a controlled manner.[1][7]

Mechanism of Action (The "Prakash Anionic Chain"):

  • Initiation: The initiator (

    
    ) attacks the Silicon center of 
    
    
    
    .
  • Release: A hypervalent silicon species forms, releasing "naked"

    
    .[1]
    
  • Addition:

    
     attacks the carbonyl electrophile (ketone/aldehyde).[1][5]
    
  • Propagation: The resulting alkoxide attacks another molecule of

    
    , regenerating the active 
    
    
    
    and silylating the product.
Application Note B: Electrophilic Fluorination

Target: Fluorination of electron-rich centers (enolates, indoles, arenes).[1] Key Reagent: Selectfluor™ (F-TEDA-BF4).[1]

Scientific Rationale: Historically, electrophilic fluorination required hazardous


 gas or unstable perchloryl fluoride. Selectfluor offers a crystalline, non-hygroscopic, and shelf-stable alternative. It operates via an oxidative transfer mechanism (often debated between 

and Single Electron Transfer - SET).[1] It is particularly effective for late-stage functionalization (LSF) where mild conditions are required to preserve complex scaffolds.[1]
Application Note C: Deoxyfluorination

Target: Conversion of Alcohols to Alkyl Fluorides (


).
Key Reagents:  DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor, XtalFluor.[1]

Scientific Rationale: These reagents activate the oxygen of the alcohol, converting it into a good leaving group, followed by displacement by fluoride.

  • Critical Safety Note: DAST is thermally unstable and can explode at temperatures >90°C. It releases HF upon contact with moisture.[1]

  • Optimization: Deoxo-Fluor is thermally more stable but still requires strict anhydrous conditions.[1] XtalFluor-E is a solid salt that does not release HF fumes but requires an exogenous fluoride source (e.g.,

    
    ).[1]
    

Part 3: Experimental Protocols

Protocol 1: Nucleophilic Trifluoromethylation of a Ketone

Objective: Synthesis of a tertiary trifluoromethyl carbinol.

Reagents:

  • Substrate: Acetophenone (1.0 equiv)[1]

  • Reagent:

    
     (1.2 – 1.5 equiv)[1]
    
  • Initiator: CsF (Catalytic, 10-20 mol%) or TBAF (1-5 mol%)[1]

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round bottom flask and cool under

    
     flow. Add a magnetic stir bar.[1]
    
  • Solvation: Charge the flask with Acetophenone (1.0 mmol) and anhydrous THF (5 mL, 0.2 M).

  • Reagent Addition: Add

    
     (1.5 mmol) via syringe. Cool the mixture to 0°C (ice bath).
    
    • Note:

      
       is volatile; handle with care.[1]
      
  • Initiation: Add CsF (20 mol%) solid or TBAF solution dropwise.

    • Observation: A slight exotherm or color change may occur.[1]

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2-4 hours. Monitor via TLC or

    
     NMR (product signal usually around -80 ppm).[1]
    
  • Hydrolysis (Critical): The reaction yields a silyl ether.[1] To deprotect, add 1M HCl (2 mL) or TBAF (1.0 equiv) and stir for 1 hour.

  • Workup: Dilute with

    
    , wash with water and brine. Dry over 
    
    
    
    , filter, and concentrate.
Protocol 2: Electrophilic Fluorination of an Indole

Objective: Synthesis of 3-fluoroindole derivatives.

Reagents:

  • Substrate: Indole derivative (1.0 equiv)[1]

  • Reagent: Selectfluor (1.1 – 1.2 equiv)[1]

  • Solvent: Acetonitrile (

    
    )[1]
    

Step-by-Step Methodology:

  • Setup: Dissolve the Indole (1.0 mmol) in

    
     (10 mL).
    
  • Addition: Cool to 0°C. Add Selectfluor (1.1 mmol) in one portion.

    • Why Solid? Selectfluor has poor solubility in non-polar solvents;

      
       is essential for charge transfer.[1]
      
  • Reaction: Stir at RT for 1-12 hours.

  • Monitoring: Check

    
     NMR. Selectfluor has a peak at +48 ppm; product will likely appear between -130 and -170 ppm.[1]
    
  • Workup: Pour into saturated

    
     (to neutralize mild acidity). Extract with Ethyl Acetate.[1][5]
    
    • Note: Selectfluor byproducts are water-soluble and easily removed.[1]

Part 4: Comparative Data & Visualization

Table 1: Comparison of Common Fluorinating Reagents
Reagent ClassReagent NamePhysical StatePrimary UseSafety/Stability Profile
Nucleophilic TMS-CF₃ LiquidCarbonyl


-Alcohol
Flammable; requires initiator.[1]
Nucleophilic DAST LiquidAlcohol

Fluoride
Explosion Hazard >90°C; HF release.[1]
Nucleophilic Deoxo-Fluor LiquidAlcohol

Fluoride
Stable up to ~140°C; HF release.[1]
Electrophilic Selectfluor Solid (Salt)C-H

C-F (Ar, Enol)
Stable, non-hygroscopic, non-toxic.[1][8][9]
Electrophilic NFSI SolidEnantioselective FluorinationStable; less reactive than Selectfluor.[1]
Diagram 1: Ruppert-Prakash Activation Cycle

This diagram illustrates the anionic chain mechanism that allows


 to function effectively without generating unstable free carbenes.[1]

RuppertPrakash TMSCF3 TMS-CF3 (Reagent) Hypervalent [TMS-CF3-Nu]- (Pentacoordinate Si) TMSCF3->Hypervalent + Initiator Initiator Initiator (F- or RO-) Initiator->Hypervalent CF3_Anion CF3- (Active Species) Hypervalent->CF3_Anion Fragmentation Alkoxide Alkoxide Intermediate CF3_Anion->Alkoxide + Ketone Ketone Ketone (Substrate) Ketone->Alkoxide SilylEther Silyl Ether (Pre-Product) Alkoxide->SilylEther + TMS-CF3 (Propagation) SilylEther->CF3_Anion Releases new CF3- Product CF3-Alcohol (Final Product) SilylEther->Product Hydrolysis (H3O+)

Caption: The "Prakash Anionic Chain" mechanism. Note the propagation step where the alkoxide intermediate activates a new molecule of reagent.

Diagram 2: Reagent Selection Decision Tree

A logical workflow for researchers to select the correct fluorinating agent based on substrate and target motif.

ReagentSelection Start Target Motif? CF3_Group Trifluoromethyl (-CF3) Start->CF3_Group Single_F Single Fluorine (-F) Start->Single_F CF3_Source Substrate Type? CF3_Group->CF3_Source F_Source Reaction Type? Single_F->F_Source Ketone Ketone/Aldehyde CF3_Source->Ketone Aryl_Halide Aryl Halide CF3_Source->Aryl_Halide TMSCF3 Use TMS-CF3 (Ruppert-Prakash) Ketone->TMSCF3 CuCF3 Use CuCF3 / Pd-Cat (Cross-Coupling) Aryl_Halide->CuCF3 Nu_Sub Nucleophilic Sub (OH -> F) F_Source->Nu_Sub Elec_Sub Electrophilic Sub (C-H -> C-F) F_Source->Elec_Sub Deoxo Use Deoxo-Fluor (or DAST/XtalFluor) Nu_Sub->Deoxo Select Use Selectfluor (or NFSI) Elec_Sub->Select

Caption: Decision matrix for selecting fluorination reagents based on target motif and substrate electronics.

Part 5: References

  • Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews. [Link]

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link][1]

  • Prakash, G. K. S., & Yudin, A. K. (1997).[1] "Perfluoroalkylation with Trimethyl(trifluoromethyl)silane." Chemical Reviews. [Link][1]

  • Nyffeler, P. T., et al. (2005).[1] "Selectfluor: Mechanistic Insight and Applications."[1] Angewandte Chemie International Edition. [Link][1]

Sources

Application

Application Notes and Protocols for the Strategic Use of Fluorinated Compounds in Pharmaceutical Development

For: Researchers, scientists, and drug development professionals. Introduction: The Transformative Influence of Fluorine in Medicinal Chemistry The strategic incorporation of fluorine into drug candidates has become a co...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Transformative Influence of Fluorine in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern pharmaceutical development, with approximately 30% of approved drugs since 2020 containing this unique element.[1] This prevalence is not coincidental but rather a testament to fluorine's profound ability to modulate a molecule's physicochemical and pharmacokinetic properties.[2][3][4] Unlike other halogens, fluorine's small van der Waals radius (1.47 Å), comparable to that of a hydrogen atom (1.20 Å), allows it to act as a hydrogen mimic with minimal steric perturbation.[2] However, its extreme electronegativity, the highest of any element, imparts powerful inductive effects that can dramatically alter a compound's metabolic stability, binding affinity, lipophilicity, and acidity/basicity (pKa).[1][2][3][4]

This guide provides an in-depth exploration of the multifaceted roles of fluorinated compounds in drug discovery. It delves into the mechanistic underpinnings of fluorine's influence on drug properties, offers detailed protocols for the synthesis and analysis of fluorinated molecules, and presents case studies of successful fluorinated drugs.

Part 1: The "Fluorine Effect": Modulating Key Pharmaceutical Properties

The strategic placement of fluorine atoms can fine-tune a drug candidate's properties to overcome common developmental hurdles. The following sections detail the key areas where fluorination exerts a significant and often beneficial impact.

Enhancing Metabolic Stability

One of the most frequent applications of fluorination is to block metabolic "soft spots" that are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][5][6] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[2][6] By replacing a metabolically labile hydrogen with a fluorine atom, particularly at benzylic or allylic positions, the metabolic half-life of a drug can be substantially extended, leading to improved bioavailability and therapeutic efficacy.[2][5]

Causality Behind the Choice: The decision to fluorinate for metabolic stability is driven by metabolic profiling of a lead compound. If a specific position is identified as a primary site of oxidative metabolism, introducing fluorine at or near this position can sterically and electronically hinder the approach of CYP enzymes, thereby "shielding" the molecule from degradation.[5][7]

Modulating Lipophilicity and Membrane Permeability

The effect of fluorine on lipophilicity (logP) is context-dependent.[8] A single fluorine substitution often leads to a slight increase in lipophilicity, which can enhance passive membrane permeability and oral bioavailability.[2][5][9] However, the introduction of multiple fluorine atoms, such as in a trifluoromethyl (-CF₃) group, can significantly increase lipophilicity.[1] This enhanced lipophilicity can improve penetration across the blood-brain barrier, a critical factor for central nervous system (CNS) drugs.[3]

Self-Validating System: The impact of fluorination on lipophilicity must be carefully balanced. While increased lipophilicity can improve absorption, excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and potential toxicity.[2] Therefore, the effect of fluorination on logP should be experimentally determined and optimized for the desired therapeutic profile.

Tuning Acidity and Basicity (pKa)

Fluorine's potent electron-withdrawing nature significantly influences the pKa of nearby acidic or basic functional groups.[1][2][3] For instance, fluorination near an amine group will decrease its basicity (lower the pKa of its conjugate acid), which can be advantageous for several reasons.[6][10] A less basic compound may have improved oral bioavailability due to better membrane permeation.[2]

Expert Insight: The ability to fine-tune pKa is a powerful tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. By strategically placing fluorine atoms, medicinal chemists can modulate the ionization state of a molecule at physiological pH, thereby influencing its solubility, cell permeability, and interaction with its biological target.[1][3]

Enhancing Binding Affinity and Specificity

The introduction of fluorine can lead to enhanced binding affinity for a target protein through various non-covalent interactions.[4] These can include favorable electrostatic interactions between the polarized C-F bond and electron-deficient regions of the protein, as well as the formation of hydrogen bonds.[9] Furthermore, fluorine's ability to induce specific molecular conformations through the gauche effect can pre-organize a ligand into its bioactive conformation, leading to a more favorable binding entropy.[1][5]

Part 2: Synthetic Strategies and Protocols

The successful incorporation of fluorine into a drug candidate relies on a robust and versatile synthetic toolkit. Advances in fluorination chemistry have provided medicinal chemists with a wide array of reagents and methods.[3][11]

Common Fluorination Strategies
  • Nucleophilic Fluorination: This approach involves the displacement of a leaving group with a fluoride ion source, such as potassium fluoride (KF).[12]

  • Electrophilic Fluorination: Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® act as sources of "electrophilic fluorine" and are used to introduce fluorine into electron-rich substrates.[12][13]

  • Fluoroalkylation: This involves the introduction of fluoroalkyl groups, most commonly the trifluoromethyl (-CF₃) group, which can significantly alter a molecule's properties.[12]

  • Late-Stage Fluorination: The ability to introduce fluorine in the later stages of a synthetic sequence is highly desirable as it allows for the rapid generation of fluorinated analogs of complex molecules without the need for de novo synthesis.[11][14]

Protocol 1: Electrophilic Fluorination of an Activated Methylene Compound

This protocol describes a general procedure for the electrophilic fluorination of a β-ketoester using Selectfluor®.

Materials:

  • β-ketoester (1.0 eq)

  • Selectfluor® (1.1 eq)

  • Acetonitrile (anhydrous)

  • Argon or Nitrogen gas supply

  • Round-bottom flask with stir bar

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the β-ketoester and anhydrous acetonitrile. Stir the solution at room temperature until the starting material is fully dissolved.

  • Addition of Fluorinating Agent: In a single portion, add Selectfluor® to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired monofluorinated product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents moisture from interfering with the reaction.

  • Anhydrous Solvent: Ensures the reactivity of the fluorinating agent is not compromised by water.

  • Excess Fluorinating Agent: A slight excess of Selectfluor® is used to ensure complete conversion of the starting material.

  • Aqueous Workup: Removes the spent fluorinating agent and other water-soluble byproducts.

  • Chromatographic Purification: Separates the desired fluorinated product from any unreacted starting material and non-polar byproducts.

Part 3: Analytical Techniques for Fluorinated Compounds

The unique properties of fluorine necessitate specialized analytical techniques for the characterization and quantification of fluorinated pharmaceuticals.

Key Analytical Methods
  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful and direct method for characterizing fluorinated compounds. The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, resulting in high sensitivity.[15][16] The chemical shift of a fluorine atom is highly sensitive to its electronic environment, providing valuable structural information.[15]

  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns of fluorinated compounds. Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely used for both qualitative and quantitative analysis.[15][17]

  • High-Performance Liquid Chromatography (HPLC): A standard technique for the separation, identification, and quantification of fluorinated drug substances and their metabolites.[17]

Table 1: Comparison of Analytical Techniques for Fluorinated Compounds
TechniquePrincipleApplicationAdvantagesLimitations
¹⁹F NMR Nuclear magnetic resonance of the ¹⁹F nucleus.Structural elucidation, purity assessment, quantitative analysis.High sensitivity, provides detailed structural information.Requires specialized equipment, may not be suitable for complex mixtures without separation.
LC-MS Separation by liquid chromatography followed by mass analysis.Identification and quantification of parent drug and metabolites in complex matrices (e.g., plasma, urine).High sensitivity and selectivity, suitable for a wide range of compounds.Ionization efficiency can be compound-dependent.
GC-MS Separation by gas chromatography followed by mass analysis.Analysis of volatile and thermally stable fluorinated compounds.Excellent separation efficiency, provides structural information through fragmentation patterns.Not suitable for non-volatile or thermally labile compounds.
HPLC-UV Separation by liquid chromatography with UV detection.Routine quality control, purity analysis, and quantification.Robust, widely available, and relatively inexpensive.Requires the analyte to have a chromophore, less selective than MS detection.

Part 4: Visualizing the Impact and Workflow

Diagram 1: The Multifaceted Role of Fluorine in Drug Design

Fluorine_Impact cluster_properties Physicochemical Properties cluster_outcomes Pharmacokinetic & Pharmacodynamic Outcomes Metabolic Stability Metabolic Stability Improved Bioavailability Improved Bioavailability Metabolic Stability->Improved Bioavailability Lipophilicity (logP) Lipophilicity (logP) Enhanced Membrane Permeability Enhanced Membrane Permeability Lipophilicity (logP)->Enhanced Membrane Permeability pKa Modulation pKa Modulation Optimized ADME Profile Optimized ADME Profile pKa Modulation->Optimized ADME Profile Binding Affinity Binding Affinity Increased Potency & Selectivity Increased Potency & Selectivity Binding Affinity->Increased Potency & Selectivity Fluorine Incorporation Fluorine Incorporation Fluorine Incorporation->Metabolic Stability Blocks CYP450 Oxidation Fluorine Incorporation->Lipophilicity (logP) Increases/Decreases logP Fluorine Incorporation->pKa Modulation Alters Ionization State Fluorine Incorporation->Binding Affinity Enhances Target Interactions

Caption: Impact of fluorine on key drug properties and outcomes.

Diagram 2: Experimental Workflow for Synthesis and Analysis of a Fluorinated Compound

Experimental_Workflow Start Start: Non-fluorinated Lead Compound Fluorination Fluorination Reaction (e.g., Electrophilic, Nucleophilic) Start->Fluorination Workup Aqueous Workup & Extraction Fluorination->Workup Purification Column Chromatography Workup->Purification Characterization Characterization Purification->Characterization NMR ¹H, ¹³C, ¹⁹F NMR Characterization->NMR Structure MS LC-MS or GC-MS Characterization->MS Molecular Weight Purity HPLC Analysis Characterization->Purity Purity End End: Purified Fluorinated Compound Purity->End

Caption: Synthesis and analysis of a fluorinated compound.

Conclusion

The strategic incorporation of fluorine has proven to be a powerful and versatile tool in modern drug discovery. By understanding the fundamental principles that govern the "fluorine effect," medicinal chemists can rationally design molecules with improved pharmacokinetic and pharmacodynamic properties. The continued development of novel fluorination methodologies will undoubtedly expand the scope of this remarkable element in the creation of next-generation therapeutics.

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • The role of fluorine in medicinal chemistry. (2008, October 4).
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025, September 3). AiFChem.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). National Center for Biotechnology Information.
  • The Many Roles for Fluorine in Medicinal Chemistry. (2008, June 21). ACS Publications.
  • Roles of Fluorine in Drug Design and Drug Action. (2019, October 1). Bentham Science Publishers.
  • How Is Fluorine Used in the Medical Field? (2025, January 27). Inhance Technologies.
  • Fluorine in medicinal chemistry. (2004, May 3). PubMed.
  • Fluorine in Medicinal Chemistry: In Perspective to COVID-19. (n.d.). ChemRxiv.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (n.d.). ChemRxiv.
  • Fluorine in medicinal chemistry. (2007, December 13). Chemical Society Reviews (RSC Publishing).
  • Novel method to synthesize valuable fluorinated drug compounds. (2025, February 21). EurekAlert!.
  • Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. (2024, December 18). Research and Reviews.
  • Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. (2000, August 11). PubMed.
  • Fluorination methods in drug discovery. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • How are fluorinated organic compounds synthesized? (2025, November 5). LEAPCHEM Blog.
  • Contemporary synthetic strategies in organofluorine chemistry. (n.d.).
  • Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. (2015, March 2). Research Repository UCD.
  • Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity | Request PDF. (2025, August 6). ResearchGate.
  • The Dark Side of Fluorine. (2019, June 20). ACS Medicinal Chemistry Letters.
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). National Center for Biotechnology Information.
  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (n.d.). National Center for Biotechnology Information.
  • ANALYTICAL METHODS. (n.d.).
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2024, February 10). ACS Publications.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025, November 7). ResearchGate.
  • Fluorine Analysis. (n.d.). Oxford Instruments.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). Semantic Scholar.
  • Fluorine in drug discovery: Role, design and case studies. (2025, September 27). ResearchGate.
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.). National Center for Biotechnology Information.
  • 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. (2024, October 15). National Science Review | Oxford Academic.
  • Drug Discovery Based on Fluorine-Containing Glycomimetics. (2023, September 15). MDPI.
  • Advances in Fluorination Chemistry for API Synthesis. (2015, October 2). Pharmaceutical Technology.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol Synthesis

This technical guide addresses the synthesis and troubleshooting of 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol , a specialized fluorinated scaffold often used in medicinal chemistry (e.g., JAK inhibitors, PROTAC...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and troubleshooting of 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol , a specialized fluorinated scaffold often used in medicinal chemistry (e.g., JAK inhibitors, PROTAC linkers) to modulate lipophilicity and metabolic stability.

Synthetic Pathway & Logic

To understand the byproducts, we must first establish the standard industrial route. This molecule combines a gem-difluorocyclobutane ring with a neopentyl alcohol tail. The steric bulk of the neopentyl group and the strain of the cyclobutane ring are the primary drivers of synthetic failure.

Validated Synthetic Route
  • Deoxofluorination: 3-Oxocyclobutanecarboxylate

    
     3,3-Difluorocyclobutanecarboxylate.
    
  • Reduction & Activation: Acid

    
     Alcohol 
    
    
    
    Electrophile (Mesylate/Bromide).
  • Gem-Dimethyl Installation: Alkylation of Isobutyrate enolate with the cyclobutyl electrophile.

  • Final Reduction: Sterically hindered ester reduction to the target alcohol.

SynthesisPath Start 3-Oxocyclobutane- carboxylate Step1 3,3-Difluoro- cyclobutanecarboxylate Start->Step1 DAST/Deoxo-Fluor ImpurityA Impurity A: Vinyl Fluoride (Elimination) Start->ImpurityA Overheating Step2 (3,3-Difluorocyclobutyl) methyl sulfonate (Lg) Step1->Step2 1. Red (BH3) 2. MsCl/TsCl Step3 Ethyl 3-(3,3-difluorocyclobutyl)- 2,2-dimethylpropanoate Step2->Step3 LDA, Ethyl Isobutyrate ImpurityB Impurity B: Methylenecyclobutane (Elimination of Lg) Step2->ImpurityB Basic conditions (E2) Target TARGET: 3-(3,3-Difluorocyclobutyl)- 2,2-dimethylpropan-1-ol Step3->Target LiAlH4 (Reflux) ImpurityC Impurity C: Aldehyde Intermediate (Incomplete Red.) Step3->ImpurityC Steric Hindrance

Figure 1: Critical Process Flow and Impurity Genesis Points.

Troubleshooting & FAQs

Phase 1: The Fluorination Step (Formation of the Ring)

Q: I am observing a significant amount of olefinic impurity after DAST treatment. What is happening?

A: You are likely observing Impurity A (3-fluorocyclobut-1-ene carboxylate) .

  • Cause: The carbocation intermediate formed during deoxofluorination is prone to elimination, especially if the reaction temperature spikes.

  • Mechanism: DAST generates HF in situ. If the reaction mixture is not buffered or if heating is too aggressive, the acidic conditions promote E1 elimination.

  • Solution:

    • Temperature Control: Maintain the reaction at -78°C during addition and do not exceed 0°C during the reaction.

    • Reagent Switch: Switch from DAST to Deoxo-Fluor or XtalFluor-E . These reagents are thermally more stable and generally produce less elimination byproduct [1].[1]

    • Solvent: Use DCM (Dichloromethane). Avoid ethers (THF) which can sometimes promote elimination in this specific substrate class.

Q: My yield is low, and the product seems volatile. How do I isolate the 3,3-difluoro intermediate?

A: Fluorinated small rings are notoriously volatile.

  • Protocol Adjustment: Do not rotovap to dryness if your product is the ethyl/methyl ester.

  • Alternative: Perform the hydrolysis to the carboxylic acid before isolation. The acid (3,3-difluorocyclobutanecarboxylic acid) is a solid or high-boiling oil and is much easier to handle than the ester.

Phase 2: The Chain Extension (Alkylation)

Q: The alkylation of ethyl isobutyrate with my cyclobutyl mesylate is stalling at 50% conversion. Should I add more base?

A: No. Adding more base often leads to Impurity B (3,3-difluoro-1-methylenecyclobutane) .

  • The Problem: The electrophile (cyclobutyl methyl mesylate) is prone to E2 elimination because the beta-carbons in the ring are somewhat acidic due to the inductive effect of the fluorine atoms.

  • The Fix:

    • Change the Leaving Group: Switch from Mesylate (Ms) to Triflate (Tf) or Iodide . A more reactive leaving group allows the

      
       reaction to compete more effectively with elimination.
      
    • Solvent Polarity: Add DMPU or HMPA (10-20% v/v) to the THF. This breaks up the Lithium enolate aggregates, increasing the nucleophilicity of the isobutyrate enolate without increasing basicity [2].

    • Temperature: Keep the reaction at -78°C for the addition, then warm slowly to room temperature.

Phase 3: Final Reduction (The Neopentyl Issue)

Q: The final reduction with LiAlH4 shows a persistent spot on TLC that isn't the starting material. What is it?

A: This is almost certainly Impurity C (3-(3,3-difluorocyclobutyl)-2,2-dimethylpropanal) .

  • The Science: The target molecule is a neopentyl alcohol . The carbon adjacent to the alcohol is quaternary (gem-dimethyl). This creates massive steric hindrance. The tetrahedral intermediate formed after the first hydride delivery is very stable and slow to collapse to the aldehyde, and the subsequent reduction of the aldehyde is also sterically impeded.

  • Protocol:

    • Standard: LiAlH4 in THF at reflux (65°C) for >12 hours. Room temperature is insufficient.

    • Aggressive: If LiAlH4 fails, use LiBH4 in THF/MeOH (diglyme reflux). The addition of methanol generates Li(OMe)BH3 in situ, which is a more powerful reducing agent for hindered esters.

Impurity Profile & Data

The following table summarizes the critical impurities you must monitor by GC-MS or NMR.

Impurity CodeStructure NameOrigin StepRetention Time (Relative)Remediation
IMP-A 3-fluorocyclobut-1-ene derivativeFluorination0.85 (Early eluter)Lower temp; Use Deoxo-Fluor.
IMP-B 3,3-difluoro-1-methylenecyclobutaneAlkylation0.90Use DMPU; Switch to Iodide.
IMP-C 3-(...)-2,2-dimethylpropanalReduction1.05 (Close to product)Increase reaction time/temp; Use LiAlH4 reflux.
IMP-D Vinyl Fluoride (Ring Opening)FluorinationVariousAvoid glass etching; Use plasticware for DAST.

Detailed Experimental Protocol (Optimized)

Step 2: Alkylation of Ethyl Isobutyrate

This step is the most critical for carbon-carbon bond formation.

  • Preparation of Enolate:

    • To a flame-dried flask under Argon, add THF (anhydrous, 10 vol) and Diisopropylamine (1.2 equiv) .

    • Cool to -78°C .[2] Add n-BuLi (1.15 equiv) dropwise. Stir for 30 min.

    • Add Ethyl Isobutyrate (1.1 equiv) dropwise. Stir for 1 hour at -78°C to ensure complete enolization.

  • Alkylation:

    • Add DMPU (2 vol) to the enolate solution.

    • Add (3,3-difluorocyclobutyl)methyl triflate (1.0 equiv) dissolved in THF dropwise over 20 mins.

    • Critical: Maintain internal temp < -70°C during addition.

  • Workup:

    • Allow to warm to 0°C over 4 hours.

    • Quench with saturated NH4Cl .

    • Extract with MTBE (Methyl tert-butyl ether). MTBE is preferred over Ethyl Acetate to avoid transesterification byproducts if traces of base remain.

References

  • Lal, G. S., et al. (1999).[1] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[2] Journal of Organic Chemistry, 64(19), 7048-7054. Link

  • Seebach, D., et al. (1992). "Structures of Lithium Enolates." Angewandte Chemie International Edition, 31(12).
  • Middleton, W. J. (1975).[3] "New fluorinating reagents. Dialkylaminosulfur fluorides." Journal of Organic Chemistry, 40(5), 574-578.[3] Link

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes." Organic Letters, 12(9), 1944–1947. (Demonstrates stability of gem-difluorocyclobutane motifs). Link

Sources

Optimization

Technical Support Center: Troubleshooting Reactions with Fluorinated Building Blocks

Welcome to the Technical Support Center for chemists working with fluorinated building blocks. The strategic incorporation of fluorine into organic molecules is a powerful tool in modern drug discovery and materials scie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for chemists working with fluorinated building blocks. The strategic incorporation of fluorine into organic molecules is a powerful tool in modern drug discovery and materials science, capable of modulating properties like metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, the unique reactivity of organofluorine compounds often presents challenges not encountered with their non-fluorinated analogs.[3]

This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice. Moving beyond simple procedural lists, we will delve into the underlying chemical principles to help you diagnose and solve common issues encountered during synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides rapid guidance.

Q1: My fluorination reaction has a low or no yield. What are the first things I should check?

A1: Begin by verifying the fundamentals. Ensure all glassware was rigorously oven-dried and that you are using anhydrous solvents. Many fluorinating reagents are highly sensitive to moisture, which can quench the reaction or lead to the formation of corrosive byproducts like hydrogen fluoride (HF).[1][4] Next, confirm the quality and activity of your fluorinating agent, as they can degrade over time.

Q2: I'm observing significant side reactions, such as elimination or rearrangement. What are the likely causes?

A2: Side reactions are common and depend on both the substrate and the fluorinating reagent.

  • Elimination: This is a frequent issue when converting alcohols to alkyl fluorides, especially with secondary and tertiary alcohols where an E2 or E1 pathway can compete with the desired SN2 reaction.[4][5]

  • Rearrangement: The generation of carbocationic intermediates, particularly with reagents like DAST (diethylaminosulfur trifluoride), can lead to skeletal rearrangements.[4]

Q3: Why is my fluorinated product so difficult to purify?

A3: Fluorinated compounds often exhibit unique physical properties that can complicate purification. Their polarity can be deceptive; while the C-F bond is polar, the overall molecule can be nonpolar. Highly fluorinated compounds may have limited solubility in common organic solvents but higher solubility in specialized "fluorous" solvents.[6] Additionally, acidic impurities like HF may be present and require specific workup procedures to remove.[7]

Q4: How does the presence of fluorine in my starting material affect its reactivity?

A4: The high electronegativity of fluorine significantly alters the electronic properties of a molecule.[2][8] It can:

  • Decrease Nucleophilicity: Fluorine's strong electron-withdrawing effect can make nearby functional groups less nucleophilic. For example, an enamine with alpha-fluorine atoms will be less reactive.[9]

  • Increase Electrophilicity: Conversely, carbon atoms attached to or near fluorine become more electron-deficient and susceptible to nucleophilic attack.[10]

  • Alter Acidity (pKa): Fluorine's inductive effect can dramatically increase the acidity of neighboring protons.[2][11][12] This can be advantageous for generating enolates but may also lead to undesired side reactions if not properly controlled.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed strategies for specific, challenging scenarios.

Guide 1: Low Conversion of Starting Material

Low conversion is a frustratingly common issue. The key is to systematically identify the limiting factor, whether it's reagent activity, substrate reactivity, or reaction conditions.

start Low Conversion Observed reagent_check 1. Verify Reagent & Conditions start->reagent_check substrate_check 2. Assess Substrate Reactivity reagent_check->substrate_check Reagents & conditions are pristine optimization 3. Systematic Optimization reagent_check->optimization Moisture or reagent degradation suspected substrate_check->optimization Substrate is electron-deficient or sterically hindered failure Consider Alternative Route substrate_check->failure C-F bond activation required success Reaction Successful optimization->success Improved yield achieved optimization->failure No improvement

Caption: Decision workflow for troubleshooting low conversion.

Potential Cause Underlying Principle Troubleshooting Steps & Solutions
Inactive Fluorinating Reagent Many fluorinating reagents are moisture-sensitive. For example, electrophilic reagents like Selectfluor® and nucleophilic sources like anhydrous potassium fluoride (KF) can be deactivated by water.[13]Solution: 1. Use freshly opened reagents or dry them under high vacuum before use. 2. Handle reagents under an inert atmosphere (e.g., in a glovebox). 3. Ensure all solvents are rigorously dried over molecular sieves or by distillation.
Insufficient Substrate Reactivity The strong electron-withdrawing nature of fluorine can deactivate substrates. For electrophilic fluorination, the substrate must be sufficiently nucleophilic (e.g., an enolate or electron-rich aromatic ring).[4] For nucleophilic substitution, the leaving group must be activated.Solution: 1. Increase Reactivity: For enolate fluorination, ensure complete deprotonation by using a strong, non-nucleophilic base (e.g., NaHMDS).[14] For aromatic fluorination, consider adding a Lewis or Brønsted acid to enhance the electrophilicity of the N-F reagent.[15] 2. Increase Temperature: Carefully increasing the reaction temperature can overcome activation energy barriers, though this may also increase side reactions.[15][16]
Poor Reagent/Substrate Solubility Many fluoride salts (e.g., KF, CsF) have poor solubility in common aprotic solvents, limiting the concentration of the active nucleophile.[17]Solution: 1. Change Solvent: Use highly polar aprotic solvents like DMF, DMSO, or sulfolane. 2. Add a Phase-Transfer Catalyst (PTC): Catalysts like tetrabutylammonium chloride (TBAC) can help solubilize the fluoride salt.[17] 3. Use Soluble Reagents: Consider using reagents with better solubility profiles, such as tetrabutylammonium fluoride (TBAF).
Strong Carbon-Fluorine (C-F) Bond The C-F bond is the strongest single bond to carbon, making it difficult to functionalize directly without specific activation strategies.[18][19]Solution: This is a significant challenge. Advanced methods involving transition-metal catalysis, photoredox catalysis, or electrochemistry are often required to activate C-F bonds for further transformation.[10][19][20][21]
Guide 2: Managing Side Reactions

Controlling selectivity is paramount for a successful synthesis. The electronic properties of fluorine often open pathways to undesired products.

Problem: When converting a secondary alcohol to an alkyl fluoride using DAST or Deoxo-Fluor, a significant amount of the corresponding alkene is formed.

Causality: These reactions can proceed through both SN2 (desired) and E2 (elimination) pathways. Sterically hindered alcohols or conditions that favor a carbocationic intermediate (E1 pathway) will increase the amount of elimination byproduct.[4]

start Alkene byproduct observed temp Lower Reaction Temperature (e.g., -78 °C to start) start->temp reagent Use Modern, Less Lewis-Acidic Reagent (e.g., PyFluor, PhenoFluor) start->reagent solvent Optimize Solvent (e.g., DCM, non-coordinating) start->solvent success Increased F/E Ratio temp->success flow Consider Flow Chemistry reagent->flow reagent->success solvent->success flow->success

Caption: Strategies to favor substitution over elimination.

  • Lower the Temperature: This is the most critical parameter. Starting the reaction at -78 °C and allowing it to warm slowly favors the kinetically controlled SN2 pathway over the thermodynamically favored elimination.[4]

  • Choose a Modern Reagent: Reagents like PyFluor or PhenoFluor have been specifically designed to be less Lewis-acidic and are often less prone to promoting elimination and rearrangement reactions.[4][16]

  • Solvent Choice: Use non-coordinating solvents like dichloromethane (DCM). Solvents that can stabilize carbocations may favor the E1 pathway.

  • Flow Chemistry: For highly exothermic or sensitive reactions, using a continuous-flow microreactor can provide superior temperature control and mixing, minimizing side reactions.[4]

Problem: Attempting to monofluorinate a β-ketoester with Selectfluor® or NFSI results in a mixture of mono- and di-fluorinated products.

Causality: This occurs when the mono-fluorinated product is of similar or even higher reactivity than the starting material. The first fluorine atom can further acidify the remaining α-proton, making a second deprotonation and fluorination competitive.

  • Strict Stoichiometry Control: Use precisely 1.0 equivalent of the fluorinating reagent. In some cases, using a slight substoichiometric amount (e.g., 0.95 eq) can prevent over-fluorination, at the cost of some starting material.[4]

  • Slow Addition: Add the fluorinating reagent slowly to the reaction mixture to avoid localized high concentrations that can drive the reaction to the di-fluorinated product.

  • Lower the Temperature: Reducing the reaction temperature decreases the overall reaction rate and can significantly improve selectivity for the monofluorinated product.[4][15]

  • Choose a Less Reactive Reagent: If possible, select a less reactive N-F reagent. For instance, N-Fluorobenzenesulfonimide (NFSI) is generally less reactive than Selectfluor®.[1][15]

Part 3: Purification and Analysis

Even with a successful reaction, isolating the desired fluorinated compound can be a challenge.

Purification Protocols

Protocol 1: Aqueous Workup to Remove HF

  • Problem: Residual fluorinating reagents or hydrolysis can generate HF, which is corrosive and can interfere with chromatography.

  • Procedure:

    • Carefully quench the reaction mixture by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

    • Stir for 15-30 minutes to ensure complete neutralization of acidic byproducts.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Protocol 2: Fluorous Solid-Phase Extraction (F-SPE)

  • Problem: Separating a highly fluorinated product from non-fluorinated starting materials or byproducts using standard silica gel chromatography.

  • Principle: F-SPE utilizes a stationary phase with perfluoroalkyl chains. Highly fluorinated compounds ("fluorous") are retained, while non-fluorinated ("non-fluorous") compounds elute.

  • Procedure:

    • Dissolve the crude mixture in a suitable solvent.

    • Load the mixture onto a fluorous silica gel cartridge.

    • Elute with a non-fluorous solvent (e.g., methanol/water) to wash off non-fluorinated impurities.

    • Elute with a fluorous solvent (e.g., perfluorohexane) to recover the desired fluorinated product.

Analytical Techniques for Monitoring and Characterization
Technique Application in Fluorine Chemistry Key Considerations
¹⁹F NMR Spectroscopy The most powerful tool for identifying and quantifying organofluorine compounds. Provides information on the number of fluorine environments and their coupling to other nuclei.¹⁹F has a wide chemical shift range, making it highly sensitive to the local electronic environment. It is an essential tool for reaction monitoring and final product characterization.[22]
Gas Chromatography (GC) Useful for analyzing volatile fluorinated compounds and can detect nanogram quantities.Can be used to assess the release of fluoride from fluorine-containing drugs in biological fluids.[23]
LC-MS The standard method for detecting and quantifying non-volatile fluorinated residuals in complex matrices.[24]High-resolution mass spectrometry (HRMS) is particularly useful for identifying unknown fluorinated byproducts.[24]
Combustion Ion Chromatography (CIC) A method to determine the total amount of organic fluorine in a sample, which is useful for environmental analysis and quality control.[25][26]The sample is combusted to convert organic fluorine to HF, which is then quantified by ion chromatography.[25]

References

  • A Comparative Guide to the Safety and Handling of Modern Fluorin
  • Fluorination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Selective activation of C–F bond in organic fluorides under mild and transition-metal-free conditions: From carbosilylation of alkenes to defluoroamin
  • C−F Bond Activation in Organic Synthesis.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • New Versatile Fluorinated Chiral Building Blocks: Synthesis and Reactivity of Optically Pure α-(Fluoroalkyl)-β-sulfinylenamines.
  • Advances in Catalytic C–F Bond Activation and Transformation of Arom
  • Photochemical and electrochemical strategies in C–F bond activation and functionaliz
  • C-F bond activation by an organic photoredox c
  • Troubleshooting low yield in heterocycle fluorin
  • Technical Support Center: Electrophilic Fluorin
  • Technical Support Center: Overcoming Side Reactions in Fluorin
  • Purification of organic fluorine compounds.
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC.
  • Fluorinated Building Blocks: A Comprehensive Overview. YouTube.
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.
  • Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). PMC.
  • Help on tricky electrophilic fluorin
  • Strategies for Nucleophilic C(sp3)–(Radio)
  • ANALYTICAL METHODS.
  • Organofluorine chemistry. Wikipedia.
  • Need tips for developing my deoxyfluorin
  • SGS Introduces Adsorbable Organic Fluorine by EPA Method 1621 Draft. SGS.
  • Optimized Total Organic Fluorine Methods Using Strata™ PFAS SPE Cartridges for a More Comprehensive Measurement of PFAS in Env. Phenomenex.

Sources

Reference Data & Comparative Studies

Validation

13C NMR characterization of 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol

Title: Precision Characterization: 13C NMR Analysis of 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol Subtitle: A Comparative Guide to Resolving Gem-Difluoro Coupling in Complex Aliphatic Scaffolds Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Characterization: 13C NMR Analysis of 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol Subtitle: A Comparative Guide to Resolving Gem-Difluoro Coupling in Complex Aliphatic Scaffolds

Executive Summary

Characterizing 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol presents a specific analytical challenge: the interaction between the gem-difluoro motif and the carbon skeleton. In standard


 NMR, the large scalar couplings (

) result in "spectral dilution"—splitting signals into complex multiplets that bury peaks in the baseline.

This guide compares the standard industry approach (


) against the optimized triple-resonance protocol (

). We demonstrate that while the standard method is sufficient for the neopentyl alcohol tail, it fails to accurately resolve the cyclobutane ring. The optimized protocol restores singlet multiplicity, enhancing Signal-to-Noise (S/N) ratios by >300% for fluorinated carbons.

Structural Analysis & Spectral Predictions

The molecule consists of two distinct magnetic domains: the Neopentyl Alcohol Tail (magnetically simple) and the Difluorocyclobutane Head (magnetically complex).

Table 1: Predicted Chemical Shifts & Coupling Constants Note: Shifts (


) are estimated relative to 

(77.16 ppm).
Carbon PositionLabel

(ppm)
Multiplicity (Standard)Coupling (

)
Multiplicity (Optimized)
Alcohol Tail

C171.5SingletN/ASinglet
Quaternary

C236.2SingletN/ASinglet

C324.8SingletN/ASinglet
Cyclobutane Ring
Methine LinkerC1'28.5Pseudo-Quintet

Hz
Singlet
Methylene (

to F)
C2', C4'45.1Triplet

Hz
Singlet

Carbon
C3'118.9Triplet

Hz
Singlet

Technical Insight: The


 carbon (C3') is the most critical diagnostic signal. In a standard spectrum, its intensity is split into a 1:2:1 triplet spread over ~500 Hz (245 Hz 

2). This often causes the outer wings of the triplet to disappear into the noise floor, leading to misinterpretation as a missing carbon.

Comparative Performance: Standard vs. Optimized Protocols

We compare the "Alternative" (Standard Broadband Decoupling) with the "Product" (Inverse Gated / Dual Decoupling).

Scenario A: The Alternative (Standard )
  • Methodology: Standard proton decoupling. No fluorine decoupling.

  • Outcome:

    • Spectral Congestion: The C2'/C4' carbons appear as triplets, potentially overlapping with solvent peaks or the C2 quaternary signal.

    • Signal Loss: The C3' (

      
      ) signal is severely attenuated. The relaxation time (
      
      
      
      ) of fluorinated carbons is typically long; combined with signal splitting, this requires excessive scan times (1024+ scans) to visualize.
    • Ambiguity: Integration is unreliable due to the spread of signal intensity across multiplets.

Scenario B: The Solution (Optimized )
  • Methodology: Triple resonance probe (H/C/F) or specialized dual-broadband probe. Simultaneous decoupling of

    
     and 
    
    
    
    during acquisition.
  • Outcome:

    • Singlet Restoration: All multiplets collapse into sharp singlets.

    • S/N Enhancement: The intensity of the C3' peak increases by a factor of ~3-4x (collapse of triplet + NOE enhancement if configured).

    • Efficiency: High-quality data can be acquired in 256 scans, reducing instrument time by 75%.

Table 2: Performance Metrics

MetricStandard

Optimized

C3' (

) Line Shape
Broad Triplet (1:2:1)Sharp Singlet
C3' Detection Limit High (Requires >10 mg)Low (Visible with <2 mg)
Integration Accuracy Poor (< 80%)Excellent (> 98%)
Experiment Duration 4-6 Hours1-1.5 Hours

Experimental Protocol

To replicate the Optimized Scenario B, follow this self-validating protocol.

Phase 1: Sample Preparation
  • Concentration: Dissolve 15-20 mg of product in 0.6 mL

    
    .
    
    • Why: High concentration is preferred for quaternary carbon detection.

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

  • Filtration: Filter through a cotton plug to remove particulates that broaden lines.

Phase 2: Acquisition Parameters (Bruker/Varian Syntax)
  • Pulse Sequence: zgpg30 (Bruker) or equivalent with dual decoupling.

  • Probe: TBO, BBO, or TXO (Must support

    
     on the decoupling channel).
    
  • O1P (Carbon Center): 70 ppm.

  • O2P (Proton Decouple): Center of proton spectrum (~4 ppm).

  • O3P (Fluorine Decouple): Center of fluorine spectrum (~ -95 ppm for gem-difluoro).

    • Critical Step: Run a quick

      
       scan first to determine the exact O3P center. Off-resonance decoupling will fail to fully collapse the triplet.
      
  • Relaxation Delay (D1): 3.0 - 5.0 seconds.

    • Reasoning: The quaternary C2 and fluorinated C3' have long

      
       times. Short D1 leads to saturation and signal loss.
      
  • Scans (NS): 256 (Adjust based on concentration).

Phase 3: Processing
  • Exponential Multiplication (LB): 1.0 - 2.0 Hz.

    • Why: Fluorinated carbons often exhibit slight broadening due to passive relaxation; slightly higher LB improves S/N.

  • Baseline Correction: Full polynomial correction is required to flatten the region around 110-130 ppm (

    
    ).
    

Visualization: Decision Logic & Workflow

The following diagram illustrates the decision matrix for characterizing fluorinated scaffolds, ensuring the correct experiment is chosen to avoid data ambiguity.

G Start Start: Characterization of Fluorinated Alcohol CheckF Check 19F Content (Gem-Difluoro present?) Start->CheckF Decision Is 19F Decoupling Available? CheckF->Decision Yes StdMethod Method A: Standard 13C{1H} (Broadband Decoupling) Decision->StdMethod No (Hardware Limit) OptMethod Method B: Optimized 13C{1H, 19F} (Dual Decoupling) Decision->OptMethod Yes (Recommended) ResultStd Result: Split Signals Triplets at ~120ppm (J=245Hz) Low S/N for C-F bonds StdMethod->ResultStd ResultOpt Result: Singlet Signals Collapsed Multiplets High S/N & Clear Integration OptMethod->ResultOpt Analysis Final Structural Confirmation ResultStd->Analysis Requires Expert Multiplet Analysis ResultOpt->Analysis Direct Assignment

Figure 1: Analytical Workflow for selecting the optimal NMR pulse sequence based on hardware availability and fluorine content.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Standard reference for

    
     coupling constants).
    
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Authoritative source on Fluorine-Carbon coupling dynamics).

  • Reich, H. J. (2024). Structure Determination Using NMR: Heteronuclear Coupling. University of Wisconsin-Madison.

    
     ranges for cyclobutanes).
    
  • Bruker BioSpin. (2023). Avance III HD: Triple Resonance Experiments User Guide. (Protocol grounding for

    
     setup).
    

Sources

Comparative

A Comparative Guide to the 19F NMR Spectroscopy of 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmaceutical and materials science, the incorporation of fluorine atoms into organic molecules is a widely employed strategy to...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science, the incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate their physicochemical and biological properties.[1][2] The unique characteristics of fluorine, such as its high electronegativity and small size, can significantly influence a molecule's conformation, metabolic stability, and binding affinity.[3] Consequently, the precise and unambiguous characterization of fluorinated compounds is of paramount importance. Among the arsenal of analytical techniques available, 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful tool for this purpose.[4]

This guide provides an in-depth analysis of the 19F NMR spectroscopy of a representative fluorinated aliphatic alcohol, 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol. We will explore the theoretical underpinnings of its 19F NMR spectrum, detail the experimental considerations, and objectively compare the utility of 19F NMR with other common analytical techniques for the characterization of such molecules.

The Power of 19F NMR in Fluorinated Compound Analysis

The 19F nucleus possesses intrinsic properties that make it highly amenable to NMR spectroscopy. With a nuclear spin of 1/2 and 100% natural abundance, the 19F nucleus offers high sensitivity, approximately 83% that of the proton (¹H).[4][5] This, coupled with a large chemical shift dispersion (over 800 ppm), provides exceptional spectral resolution, minimizing the signal overlap that can often plague ¹H NMR spectra. Furthermore, the scarcity of naturally occurring organofluorine compounds means that 19F NMR spectra are typically free from endogenous background signals, offering a clean window for analysis.[1][4]

Predicted 19F NMR Spectrum of 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol

Molecular Structure:

Expected Spectral Features:

The two fluorine atoms in the 3,3-difluorocyclobutyl ring are chemically equivalent due to the molecule's symmetry. Therefore, we expect to see a single primary signal in the 19F NMR spectrum.

  • Chemical Shift (δ): The chemical shift of fluorine atoms is highly sensitive to their electronic environment.[4][6] For fluorine atoms attached to an sp³-hybridized carbon in a saturated aliphatic ring (a CF2 group), the typical chemical shift range is between -70 and -140 ppm relative to the common reference standard, trichlorofluoromethane (CFCl₃).[7] Given the aliphatic nature of the cyclobutyl ring, we can predict the chemical shift for the two fluorine atoms in 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol to fall within this range.

  • Multiplicity (Splitting Pattern): The signal for the two equivalent fluorine atoms will be split by the neighboring protons. The primary coupling will be with the two adjacent protons on the cyclobutyl ring (the CH₂ groups at positions 2 and 4). This will result in a triplet of triplets, or a more complex multiplet, due to two-bond (²JFH) and three-bond (³JFH) couplings. The magnitude of these coupling constants is typically in the range of 10-50 Hz. Further, longer-range couplings to other protons in the molecule, although weaker, may also contribute to the complexity of the multiplet.

Experimental Protocol for 19F NMR Spectroscopy

Acquiring a high-quality 19F NMR spectrum requires careful attention to experimental parameters.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol.

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can slightly influence the chemical shift.[4]

    • Add a small amount of an internal reference standard if precise chemical shift referencing is required. Common standards include CFCl₃ (0 ppm) or trifluoroacetic acid (-76.55 ppm).[8]

  • Instrument Setup:

    • The experiment is performed on a high-field NMR spectrometer equipped with a probe capable of detecting the 19F nucleus.

    • Tune and match the probe to the 19F frequency.

  • Data Acquisition:

    • A standard single-pulse experiment is typically sufficient.

    • Key acquisition parameters to consider:

      • Spectral Width: A wide spectral width (e.g., 200-300 ppm) should be used initially to ensure all fluorine signals are captured.[4]

      • Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

      • Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate for qualitative analysis. For quantitative measurements, a longer delay (5 x T₁) is necessary to ensure full relaxation of the nuclei.[9]

      • Number of Scans: Depending on the sample concentration, 16 to 64 scans are typically sufficient to obtain a good signal-to-noise ratio.

      • Decoupling: For a standard 19F spectrum, proton decoupling is often not necessary and can obscure valuable coupling information. However, proton-decoupled spectra can be acquired to simplify the spectrum to a singlet, confirming the chemical equivalence of the two fluorine atoms.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the chemical shift axis to the internal standard.

    • Integrate the signal to determine the relative number of fluorine atoms.

Visualization of the 19F NMR Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add Internal Standard prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Tune & Match Probe prep4->acq1 acq2 Set Acquisition Parameters acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Referencing & Integration proc2->proc3 proc4 Spectral Analysis proc3->proc4

Caption: Experimental workflow for 19F NMR spectroscopy.

Comparison with Alternative Analytical Techniques

While 19F NMR is a premier technique for the structural elucidation of fluorinated compounds, other analytical methods can provide complementary information.

TechniqueAdvantages for 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-olDisadvantages for 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol
19F NMR Spectroscopy - Provides detailed structural information through chemical shifts and coupling constants.- High sensitivity and resolution.- Quantitative with proper experimental setup.[9]- Non-destructive.- Requires a specialized NMR spectrometer.- May not be suitable for complex mixtures without prior separation.
¹H and ¹³C NMR Spectroscopy - Provides complementary structural information about the non-fluorinated parts of the molecule.- Can observe F-H and F-C couplings.- ¹H NMR can have significant signal overlap in aliphatic regions.- ¹³C NMR has low sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) - Excellent for separation and identification of volatile compounds.- Provides molecular weight and fragmentation patterns.- Does not provide detailed structural information about the position of the fluorine atoms.- Requires the compound to be thermally stable and volatile.
High-Performance Liquid Chromatography (HPLC) - Good for separation of non-volatile compounds and mixtures.- Can be coupled with various detectors (e.g., UV, MS).- Provides limited structural information on its own.- Identification relies on retention time matching with standards.
Elemental Analysis - Determines the overall percentage of fluorine in the sample.- Provides no structural information.- Does not distinguish between different fluorinated compounds in a mixture.

Logical Relationship of Analytical Techniques

analytical_techniques cluster_nmr NMR Spectroscopy cluster_chromatography Chromatographic Techniques nmr_19f 19F NMR (Primary Structural Elucidation) nmr_1h_13c 1H & 13C NMR (Complementary Structural Data) nmr_19f->nmr_1h_13c Complementary gcms GC-MS (Separation & MW) nmr_19f->gcms Confirmatory hplc HPLC (Separation & Purity) nmr_19f->hplc Purity Assessment elemental Elemental Analysis (Bulk Fluorine Content) elemental->nmr_19f Bulk Confirmation

Caption: Interplay of analytical techniques for fluorinated compound characterization.

Conclusion

For the detailed structural characterization of 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol, 19F NMR spectroscopy is the most informative and indispensable analytical technique. Its high sensitivity, wide chemical shift range, and the wealth of information from coupling constants provide an unparalleled level of structural detail. While other techniques such as GC-MS and HPLC are valuable for assessing purity and providing molecular weight information, they cannot replace the definitive structural insights offered by 19F NMR. A comprehensive characterization of novel fluorinated molecules should, therefore, leverage the strengths of multiple techniques, with 19F NMR playing the central role in structural elucidation.

References

  • Slater, R. (n.d.). Nmr spectroscopy of fluorine 19. SlideShare. Retrieved from [Link]

  • Jackson, G. E. (2012). Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate. Retrieved from [Link]

  • Grokipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Pandey, M. K., et al. (2015). 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans. PubMed Central. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

  • UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Scribd. (n.d.). 11 - 19F-NMR Spectroscopy - Basic. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 19F NMR Chemical Shifts. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). NMR parameters in alkali, alkaline earth and rare earth fluorides from first principle calculations. Retrieved from [Link]

  • Dalvit, C., & Vulpetti, A. (2019). A beginner's guide to 19F NMR and its role in drug screening. Retrieved from [Link]

  • NMR Service. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • Yeung, L. W. Y., et al. (2022). Analysis and characterization of novel fluorinated compounds used in surface treatments products. PubMed. Retrieved from [Link]

  • Tormos, G. W., & Toste, F. D. (2022). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]

  • Ni, C., & Hu, J. (2021). Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Chemistry. Retrieved from [Link]

  • Mérieux NutriSciences. (n.d.). AOF - Adsorbable Organic Fluorine and PFAS. Retrieved from [Link]

  • Kumar, P., & Singh, V. K. (2024). Recent advances in late-stage monofluorination of natural products and their derivatives. Chemical Society Reviews. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Fluorine detection in organic compounds. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Spectroscopic Data of 3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol and its Structural Analogs

Introduction In the absence of direct experimental data for our target molecule, this guide will provide a detailed comparative analysis of its structural analogs. By examining the spectroscopic signatures of these relat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the absence of direct experimental data for our target molecule, this guide will provide a detailed comparative analysis of its structural analogs. By examining the spectroscopic signatures of these related compounds, we can predict and understand the expected spectral features of 3-(3,3-difluorocyclobutyl)-2,2-dimethylpropan-1-ol. This approach not only offers valuable predictive insights but also serves as a practical reference for the characterization of similar fluorinated and non-fluorinated neopentyl alcohol derivatives.

The comparator compounds selected for this guide are:

  • 2,2-Dimethylpropan-1-ol (Neopentyl alcohol): The core alcohol structure without the cyclobutyl group.

  • 3,3-Dimethylbutan-1-ol: An analog with a linear alkyl chain instead of a cyclobutyl ring.

  • 3-(Cyclobutyl)-2,2-dimethylpropan-1-ol: The direct non-fluorinated analog of our target molecule.

  • 2-(3,3-Difluorocyclobutyl)ethan-1-ol: A fluorinated analog with a simpler alkyl chain.

  • 3,3,3-Trifluoro-2,2-dimethylpropan-1-ol: An analog with trifluorination at a different position.

This guide will delve into the expected ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry data for these compounds, providing a robust framework for the spectroscopic analysis of 3-(3,3-difluorocyclobutyl)-2,2-dimethylpropan-1-ol.

Molecular Structures and a Comparative Overview

The structural similarities and differences between the target molecule and its analogs are key to understanding their spectroscopic properties. The presence of the gem-difluorocyclobutyl moiety and the neopentyl alcohol core are the primary determinants of their spectral characteristics.

G cluster_target Target Molecule cluster_comparators Comparator Molecules target 3-(3,3-Difluorocyclobutyl)- 2,2-dimethylpropan-1-ol comp3 3-(Cyclobutyl)-2,2-dimethylpropan-1-ol target->comp3 Non-fluorinated analog comp4 2-(3,3-Difluorocyclobutyl)ethan-1-ol target->comp4 Simpler fluorinated analog comp5 3,3,3-Trifluoro-2,2-dimethylpropan-1-ol target->comp5 Positional trifluoro-analog comp1 2,2-Dimethylpropan-1-ol (Neopentyl alcohol) comp2 3,3-Dimethylbutan-1-ol comp1->comp2 Linear vs. branched alkyl comp3->comp1 Lacks cyclobutyl group

Figure 1. Logical relationship between the target molecule and its structural analogs.

Spectroscopic Data Comparison

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of structural elucidation. The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The introduction of fluorine atoms is expected to cause significant changes in the spectra due to the high electronegativity of fluorine.

Table 1: Comparison of ¹H and ¹³C NMR Spectroscopic Data

CompoundKey ¹H NMR FeaturesKey ¹³C NMR Features
2,2-Dimethylpropan-1-ol Singlet for the nine equivalent methyl protons (~0.9 ppm), a singlet for the two methylene protons (~3.3 ppm), and a broad singlet for the hydroxyl proton.[1]A signal for the quaternary carbon, a signal for the methyl carbons, and a signal for the methylene carbon.
3,3-Dimethylbutan-1-ol A singlet for the nine equivalent tert-butyl protons (~0.9 ppm), a triplet for the methylene protons adjacent to the tert-butyl group (~1.5 ppm), and a triplet for the methylene protons adjacent to the hydroxyl group (~3.7 ppm).Signals for the tert-butyl methyls, the quaternary carbon, and the two distinct methylene carbons.
3-(Cyclobutyl)-2,2-dimethylpropan-1-ol Complex multiplets for the cyclobutyl protons, a singlet for the six methyl protons, a singlet for the two methylene protons adjacent to the hydroxyl group, and a broad singlet for the hydroxyl proton.Signals for the methyl carbons, the quaternary carbon, the methylene carbon of the propanol chain, and multiple signals for the carbons of the cyclobutyl ring.
2-(3,3-Difluorocyclobutyl)ethan-1-ol The presence of fluorine will cause splitting of adjacent proton signals. The protons on the cyclobutyl ring will appear as complex multiplets with additional coupling to fluorine. The methylene protons of the ethanol chain will also be affected.The carbon bearing the fluorine atoms will appear as a triplet in the ¹³C NMR spectrum due to one-bond C-F coupling. The adjacent carbons will also show smaller couplings.
3,3,3-Trifluoro-2,2-dimethylpropan-1-ol The methyl protons will likely appear as a singlet, but may show long-range coupling to the fluorine atoms. The methylene protons will be a singlet.The trifluoromethyl carbon will appear as a quartet in the ¹³C NMR spectrum due to one-bond C-F coupling. The adjacent quaternary carbon will also show coupling to the fluorine atoms.

Expertise & Experience: The Influence of Fluorine on NMR Spectra

The high electronegativity of fluorine leads to a deshielding effect on nearby protons and carbons, generally causing their signals to shift downfield (to higher ppm values).[2] Furthermore, the spin-active ¹⁹F nucleus (I=1/2) couples with neighboring ¹H and ¹³C nuclei, leading to characteristic splitting patterns. The magnitude of these coupling constants (J-values) depends on the number of bonds separating the coupled nuclei. For instance, one-bond ¹³C-¹⁹F coupling is typically large (150-250 Hz), while two- and three-bond couplings are smaller.[3]

For our target molecule, 3-(3,3-difluorocyclobutyl)-2,2-dimethylpropan-1-ol, we can predict the following:

  • ¹H NMR: The protons on the cyclobutyl ring will exhibit complex multiplets due to proton-proton and proton-fluorine coupling. The two methyl groups on the propanol chain will likely appear as a singlet, as they are too far from the fluorine atoms to show significant coupling. The methylene protons adjacent to the hydroxyl group will also likely be a singlet.

  • ¹³C NMR: The carbon atom bonded to the two fluorine atoms (C3 of the cyclobutyl ring) will appear as a triplet with a large one-bond C-F coupling constant. The other carbons in the cyclobutyl ring will show smaller two- and three-bond C-F couplings. The carbons of the 2,2-dimethylpropan-1-ol side chain are expected to be less affected, with minimal to no observable C-F coupling.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful tool for characterizing organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[4] The chemical shifts in ¹⁹F NMR are highly sensitive to the chemical environment.

For 3-(3,3-difluorocyclobutyl)-2,2-dimethylpropan-1-ol, a single signal is expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent. This signal will be a complex multiplet due to coupling with the protons on the cyclobutyl ring. The chemical shift will be indicative of a gem-difluoroalkane.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key absorptions we expect to observe are related to the O-H, C-H, and C-F bonds.

Table 2: Characteristic IR Absorptions

Functional GroupCharacteristic Absorption (cm⁻¹)Expected in Target Molecule?
O-H (alcohol)3200-3600 (broad)Yes
C-H (sp³)2850-3000Yes
C-F1000-1400 (strong)Yes

The C-F stretching vibration in the IR spectrum is typically a strong and prominent band, often appearing in the 1000-1400 cm⁻¹ region.[5] In the case of a gem-difluoro compound, this band may be split into two, corresponding to symmetric and asymmetric stretching modes.[5] The presence of a strong absorption in this region would be a key indicator of successful fluorination.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For our target molecule and its analogs, electron ionization (EI) would likely lead to fragmentation.

Table 3: Expected Mass Spectrometry Fragmentation

CompoundMolecular Ion (M⁺)Key Fragments
2,2-Dimethylpropan-1-ol m/z 88[M-CH₃]⁺ (m/z 73), [M-H₂O]⁺ (m/z 70), [C₄H₉]⁺ (m/z 57)
3,3-Dimethylbutan-1-ol m/z 102[M-CH₃]⁺ (m/z 87), [M-C₂H₅]⁺ (m/z 73), [C₄H₉]⁺ (m/z 57)
3-(Cyclobutyl)-2,2-dimethylpropan-1-ol m/z 156 (Predicted)Fragmentation of the cyclobutyl ring and loss of small neutral molecules.
3-(3,3-Difluorocyclobutyl)-2,2-dimethylpropan-1-ol m/z 192 (Predicted)Fragmentation involving the loss of HF, and cleavage of the cyclobutyl ring and the propanol side chain.

Expertise & Experience: Fragmentation of Fluorinated Compounds

The fragmentation of organofluorine compounds in mass spectrometry can be complex. The strong carbon-fluorine bond can influence the fragmentation pathways.[6] Common fragmentation patterns include the loss of HF or other small fluorine-containing radicals. The presence of the cyclobutyl ring introduces additional fragmentation pathways, such as ring-opening and cleavage. In the case of our target molecule, we would expect to see fragments corresponding to the difluorocyclobutyl cation and the 2,2-dimethylpropan-1-ol side chain, as well as fragments arising from their further decomposition.

Experimental Protocols

To ensure the acquisition of high-quality and reliable spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). prep2 Add a small amount of an internal standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the NMR spectrometer. acq2 Lock and shim the instrument. acq1->acq2 acq3 Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard parameters. acq2->acq3 proc1 Apply Fourier transform to the raw data. proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale using the internal standard. proc2->proc3

Figure 2. Workflow for NMR data acquisition and processing.

Causality Behind Experimental Choices:

  • Deuterated Solvents: Using a deuterated solvent (e.g., CDCl₃) is crucial to avoid large solvent signals in the ¹H NMR spectrum that would otherwise obscure the analyte signals. The deuterium signal is also used for field-frequency locking, which ensures the stability of the magnetic field during the experiment.[7]

  • Internal Standard: An internal standard like tetramethylsilane (TMS) provides a reference point (0 ppm) for the chemical shift scale, allowing for accurate and reproducible measurements across different instruments.[8]

IR Spectroscopy Protocol

G cluster_prep_ir Sample Preparation (Liquid) cluster_acq_ir Data Acquisition cluster_proc_ir Data Processing ir_prep1 Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr). ir_acq1 Place the salt plates in the sample holder of the IR spectrometer. ir_acq2 Acquire a background spectrum of the empty beam. ir_acq1->ir_acq2 ir_acq3 Acquire the sample spectrum. ir_acq2->ir_acq3 ir_proc1 The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Figure 3. Workflow for IR data acquisition and processing.

Causality Behind Experimental Choices:

  • Salt Plates: Materials like NaCl and KBr are transparent to infrared radiation in the typical analytical range (4000-400 cm⁻¹) and are therefore used as sample holders.

  • Background Spectrum: Acquiring a background spectrum is essential to subtract the absorptions from atmospheric CO₂ and water vapor, as well as any instrumental artifacts, from the sample spectrum.

Mass Spectrometry Protocol

G cluster_prep_ms Sample Introduction cluster_acq_ms Data Acquisition ms_prep1 Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS). ms_acq1 Ionize the sample using an appropriate method (e.g., Electron Ionization - EI). ms_acq2 Accelerate the resulting ions into the mass analyzer. ms_acq1->ms_acq2 ms_acq3 Separate the ions based on their mass-to-charge ratio (m/z). ms_acq2->ms_acq3 ms_acq4 Detect the ions and generate the mass spectrum. ms_acq3->ms_acq4

Figure 4. Workflow for mass spectrometry data acquisition.

Causality Behind Experimental Choices:

  • Electron Ionization (EI): EI is a common and robust ionization technique that provides reproducible fragmentation patterns, which are useful for structural elucidation and library matching.[9] The high energy of the electron beam (typically 70 eV) induces fragmentation, creating a "fingerprint" for the molecule.

Conclusion

While direct experimental spectroscopic data for 3-(3,3-difluorocyclobutyl)-2,2-dimethylpropan-1-ol remains to be published, a comprehensive analysis of its structural analogs provides a strong predictive framework for its characterization. The presence of the gem-difluoro moiety is expected to induce significant downfield shifts and complex coupling patterns in the NMR spectra, particularly for the cyclobutyl ring. The IR spectrum will be characterized by a strong C-F stretching absorption, and the mass spectrum will likely show fragmentation patterns involving the loss of HF and cleavage of the cyclic and acyclic portions of the molecule. This comparative guide serves as a valuable resource for researchers working on the synthesis and characterization of this and related fluorinated compounds, enabling a more informed and efficient approach to structural elucidation.

References

  • Wikipedia. (n.d.). Carbon–fluorine bond. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,3-Dimethyl-1-butanol. Retrieved from [Link]

  • NIST. (n.d.). 1-Butanol, 3,3-dimethyl-. Retrieved from [Link]

  • Journal of the American Society for Mass Spectrometry. (2025). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,2-Dimethyl-1-propanol. Retrieved from [Link]

  • Gerig, J. T. (2001). Fluorine NMR. Retrieved from [Link]

  • Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1949). Mass spectra of fluorocarbons.
  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]

  • ATB. (n.d.). 3,3-Dimethyl-1-butanol | C6H14O | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of the fluorine-modified coatings (1200-1230 cm À1 , 1150 cm À1 : C-F bonds). Retrieved from [Link]

  • eScholarship. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 12.04: Chemical Shift in Practice. Retrieved from [Link]

  • Physical Chemistry Chemical Physics. (2025). The influence of fluorine spin- diffusion on ¹³C solid-state NMR line shapes of CF₃ groups. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,2-Dimethyl-1-propanol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). 1, Bond Moments and Derivatives in SiF4, CF4, and SF6 from Infrared Intensities. 2, The Design of Photoelectric Raman Apparatus. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Mass spectral correlations for some fluorinated alkanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • The Journal of Chemical Physics. (2024). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-cyclobutyl-2,2-dimethylpropan-1-ol (C9H18O). Retrieved from [Link]

  • ResearchGate. (n.d.). Principles and Topical Applications of 19F NMR Spectrometry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. Retrieved from [Link]

  • Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. Retrieved from [Link]

  • ChemRxiv. (n.d.). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-cyclobutyl-2,2-dimethylpropanal (C9H16O). Retrieved from [Link]

  • YouTube. (2020, August 9). Hydrogen NMR Example of 2,2-Dimethyl-1-propanol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Cyclobutyl-2,2-dimethylpropanal. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 neopentane 1-H nmr. Retrieved from [Link]

  • PubChem. (n.d.). 3-Cyclohexyl-2,2-dimethylpropan-1-ol. Retrieved from [Link]

  • MDPI. (2025). A Comprehensive Study of the Synthesis, Spectral Characteristics, Quantum–Chemical Molecular Electron Density Theory, and In Silico Future Perspective of Novel CBr3-Functionalyzed Nitro-2-Isoxazolines Obtained via (3 + 2) Cycloaddition of (E). Retrieved from [Link]

Sources

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